ACAT-IN-1 cis isomer
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1S,2R)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO2/c31-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(26)30-29(32)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,26-28,31H,19H2,(H,30,32)/t26-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPORBGGQIAIHNC-IXCJQBJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Isoform-Specific Mechanisms of ACAT Inhibitors: A Technical Guide
A comprehensive analysis of the differential inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) isoforms 1 and 2 is crucial for the development of targeted therapeutics for a range of diseases, from atherosclerosis to certain cancers. While specific data for "ACAT-IN-1 cis isomer" is not extensively available in peer-reviewed literature, this guide provides an in-depth overview of the mechanisms of action of well-characterized ACAT inhibitors, with a focus on their selectivity for ACAT1 versus ACAT2, alongside detailed experimental protocols for their evaluation.
Introduction to ACAT1 and ACAT2: Distinct Roles in Cholesterol Homeostasis
Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-Acyltransferase (SOAT), is a key intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters.[1][2] This process is vital for storing excess cholesterol within cells in lipid droplets and for the assembly of lipoproteins.[2][3] In mammals, two isoforms of this enzyme, ACAT1 and ACAT2, exist with distinct tissue distributions and physiological functions.[2][3]
-
ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and steroidogenic tissues.[2][4] It is primarily involved in maintaining intracellular cholesterol homeostasis by preventing the accumulation of toxic free cholesterol.[3] In macrophages within atherosclerotic plaques, ACAT1 is responsible for the formation of foam cells, a hallmark of atherosclerosis.[2]
-
ACAT2 is predominantly found in the intestines and the liver.[2][3] Its primary role is in the absorption of dietary cholesterol in the intestines and the packaging of cholesteryl esters into lipoproteins (chylomicrons and VLDL) in the liver for transport to other tissues.[2]
The distinct roles of ACAT1 and ACAT2 make them attractive therapeutic targets. Selective inhibition of ACAT1 is being explored for the treatment of atherosclerosis and certain cancers, while ACAT2-specific inhibitors hold promise for lowering plasma cholesterol levels.[1][5]
Mechanism of Action of ACAT Inhibitors
ACAT inhibitors act by binding to the enzyme and preventing the esterification of cholesterol. The precise binding sites and inhibitory mechanisms can vary between different classes of inhibitors and between the two ACAT isoforms. Structural studies have revealed that ACAT1 forms a dimer of dimers, with each protomer containing transmembrane segments that create a tunnel for substrate entry.[1][6] Cholesterol is thought to enter the active site from the side through a transmembrane tunnel, while acyl-CoA enters through a cytosolic tunnel.[6]
Inhibitors can be classified based on their mode of action:
-
Competitive Inhibitors: These inhibitors compete with the substrates (cholesterol or acyl-CoA) for binding to the active site of the enzyme.
-
Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.[2]
-
Mixed Inhibitors: These inhibitors can bind to both the free enzyme and the enzyme-substrate complex.
The development of isoform-selective inhibitors is a key goal in the field. Selectivity is often achieved by exploiting subtle differences in the amino acid sequences and three-dimensional structures of the active sites or allosteric sites of ACAT1 and ACAT2.[7]
Quantitative Data on ACAT Inhibitor Selectivity
The following table summarizes the inhibitory potency (IC50 values) of several well-characterized ACAT inhibitors against ACAT1 and ACAT2. This data highlights the varying degrees of selectivity achieved with different chemical scaffolds.
| Inhibitor | ACAT1 IC50 (µM) | ACAT2 IC50 (µM) | Selectivity (ACAT1/ACAT2) | Reference |
| Avasimibe | 24 | 9.2 | 2.6 | [8] |
| F12511 | 0.039 | 0.11 | 0.35 | |
| Pyripyropene A | >100 | 0.0048 | >20833 | [9] |
| γ-Sanshool | 12.0 | 82.6 | 0.15 | [8] |
Note: A lower IC50 value indicates higher potency. Selectivity is calculated as the ratio of IC50 (ACAT1) / IC50 (ACAT2). A value > 1 indicates selectivity for ACAT2, while a value < 1 indicates selectivity for ACAT1.
Experimental Protocols
The following sections detail common experimental protocols used to assess the activity and inhibition of ACAT1 and ACAT2.
In Vitro ACAT Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of ACAT in the presence and absence of an inhibitor using microsomal preparations from cells overexpressing either ACAT1 or ACAT2.
Methodology:
-
Preparation of Microsomes:
-
Culture cells (e.g., HEK293 or CHO cells) stably expressing human ACAT1 or ACAT2.
-
Harvest cells and homogenize them in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Enzyme Inhibition Assay:
-
Prepare a reaction mixture containing the microsomal preparation, a buffer with a specific pH (e.g., pH 7.4), and one of the substrates, cholesterol, often delivered in a detergent like Triton X-100 or in liposomes.
-
Add the test inhibitor at various concentrations (a vehicle control without the inhibitor should also be included).
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the second substrate, radiolabeled [1-14C]oleoyl-CoA.
-
Incubate the reaction for a specific time (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding a mixture of isopropanol and heptane.
-
Extract the lipids into the organic phase.
-
Separate the cholesteryl esters from free fatty acids and other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Cell-Based Cholesterol Esterification Assay
This assay measures the ability of an inhibitor to block cholesterol esterification in intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., macrophages like J774 or THP-1, or cells overexpressing ACAT1 or ACAT2) in multi-well plates.
-
Incubate the cells with the test inhibitor at various concentrations for a specific period (e.g., 1-2 hours).
-
-
Labeling with [3H]Oleic Acid:
-
Prepare a complex of [3H]oleic acid with bovine serum albumin (BSA).
-
Add the [3H]oleic acid-BSA complex to the cells and incubate for a defined time (e.g., 30 minutes to 2 hours) to allow for its uptake and incorporation into cholesteryl esters.
-
-
Lipid Extraction and Analysis:
-
Wash the cells to remove excess radiolabel.
-
Lyse the cells and extract the total lipids using a solvent system like hexane/isopropanol.
-
Separate the cholesteryl esters from other lipids by thin-layer chromatography (TLC).[6]
-
Scrape the area of the TLC plate corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.
-
Determine the protein content in each well to normalize the results.
-
Calculate the percentage of inhibition of cholesterol esterification and the IC50 value.
-
Visualizations
Signaling Pathway of ACAT Action
Caption: General enzymatic action of ACAT1 and ACAT2 and the point of intervention for ACAT inhibitors.
Experimental Workflow for In Vitro ACAT Inhibition Assay
Caption: Step-by-step workflow for determining the in vitro inhibitory activity of a compound against ACAT enzymes.
Conclusion
The differential roles of ACAT1 and ACAT2 in cholesterol metabolism present a significant opportunity for the development of targeted therapies. While the specific inhibitor "this compound" remains to be fully characterized in the scientific literature, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any ACAT inhibitor. A thorough understanding of the isoform-specific mechanism of action, supported by rigorous quantitative data from well-defined experimental protocols, is paramount for the successful translation of these promising therapeutic agents from the laboratory to the clinic. Researchers, scientists, and drug development professionals are encouraged to utilize these methods to advance the field of ACAT-targeted drug discovery.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ACAT1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for catalysis and substrate specificity of human ACAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT). Part 1: identification and structure-activity relationships of a novel series of substituted N-alkyl-N-biphenylylmethyl-N'-arylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Binding Site of ACAT-IN-1 cis Isomer on the ACAT1 Enzyme
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) is a crucial intracellular enzyme responsible for the esterification of cholesterol, playing a significant role in cellular cholesterol homeostasis. Its dysregulation has been implicated in various diseases, including atherosclerosis and Alzheimer's disease, making it a prominent target for therapeutic intervention. ACAT-IN-1 cis isomer has been identified as a potent inhibitor of ACAT activity. This technical guide provides a comprehensive overview of the putative binding site of the this compound on the human ACAT1 enzyme, based on the current understanding of the enzyme's structure and the binding of other known inhibitors. This document summarizes quantitative data, details relevant experimental protocols, and provides visualizations to facilitate a deeper understanding of the inhibitor-enzyme interaction.
Introduction to ACAT1
ACAT1 is an integral membrane protein located in the endoplasmic reticulum (ER). It catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[1] The enzyme is a member of the membrane-bound O-acyltransferase (MBOAT) family and exists as a homotetramer, likely functioning as a dimer of dimers.[1] The recent cryo-electron microscopy (cryo-EM) structure of human ACAT1 has provided significant insights into its architecture, revealing nine transmembrane helices per monomer and a central cavity where catalysis is believed to occur.[2] Site-directed mutagenesis studies have identified several key residues essential for its catalytic activity, most notably Histidine 460 (His460).[1][3]
This compound: A Potent Inhibitor
This compound is a small molecule inhibitor of ACAT enzymes. Quantitative analysis has demonstrated its potent inhibitory effect on ACAT activity.
Data Presentation
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | ACAT | 100 | In vitro enzyme activity assay | [4] |
Table 1: Quantitative Inhibitory Activity of this compound. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce the in vitro activity of the ACAT enzyme by 50%.
The Putative Binding Site of this compound on ACAT1
While a co-crystal structure of ACAT1 with the this compound is not yet publicly available, insights from the cryo-EM structures of ACAT1 in complex with other inhibitors, such as nevanimibe and chlorogenic acid, allow for the formulation of a well-grounded hypothesis regarding its binding site.[2][5]
These structures reveal a hydrophobic cavity formed by transmembrane helices TM4-TM9, which accommodates the inhibitors and the acyl-CoA substrate.[2] The catalytic His460 residue is located within this cavity.[2] It is highly probable that the this compound, being a competitive or non-competitive inhibitor, also binds within this central cavity in proximity to the active site.
Key Features of the Putative Binding Pocket:
-
Hydrophobic Interactions: The binding pocket is predominantly hydrophobic, which would favorably interact with the nonpolar regions of the this compound.
-
Key Residues: The inhibitor likely interacts with a constellation of residues within the TM4-TM9 region. Based on the binding of other inhibitors, residues such as E234, E351, N377, and H397 could be involved in stabilizing the inhibitor through hydrogen bonds or other polar interactions.[5]
-
Proximity to the Catalytic Site: The binding of the inhibitor in this cavity would sterically hinder the access of substrates (cholesterol and/or acyl-CoA) to the catalytic His460, thereby inhibiting the esterification reaction.
Logical Relationship of Inhibitor Binding
Caption: Logical diagram of this compound inhibiting ACAT1.
Experimental Protocols
Determining the precise binding site and affinity of the this compound on the ACAT1 enzyme requires a combination of biochemical and biophysical assays.
In Vitro ACAT Enzyme Activity Assay for IC50 Determination
This protocol describes a method to determine the IC50 value of an inhibitor using a cell-free system.
Materials:
-
Purified recombinant human ACAT1 enzyme.
-
Substrates: Cholesterol and [14C]-labeled Oleoyl-CoA.
-
Assay buffer: e.g., 100 mM Tris-HCl, pH 7.4, containing 1 mM DTT.
-
This compound stock solution (in DMSO).
-
Scintillation cocktail and vials.
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1).
Procedure:
-
Enzyme Preparation: Dilute the purified ACAT1 enzyme in the assay buffer to the desired concentration.
-
Inhibitor Preparation: Prepare a serial dilution of the this compound in DMSO.
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, a fixed concentration of cholesterol, and varying concentrations of the this compound or DMSO (as a control).
-
Enzyme Addition: Add the diluted ACAT1 enzyme to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding [14C]-Oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes) during which the reaction is linear.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., isopropanol:heptane, 4:1).
-
Lipid Extraction: Extract the lipids by adding heptane and water, vortexing, and centrifuging to separate the phases.
-
TLC Separation: Spot the upper organic phase onto a TLC plate and develop the chromatogram to separate cholesteryl esters from free fatty acids.
-
Quantification: Visualize the spots (e.g., with iodine vapor), scrape the cholesteryl ester spots into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow
Caption: Workflow for determining the IC50 of an ACAT inhibitor.
Radioligand Binding Assay for Ki Determination
This protocol can be used to determine the binding affinity (Ki) of a non-radiolabeled inhibitor.
Materials:
-
Membrane preparations from cells overexpressing human ACAT1.
-
A suitable radioligand that binds to ACAT1 (e.g., a tritiated high-affinity ACAT inhibitor).
-
This compound.
-
Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing ACAT1 and determine the protein concentration.
-
Competition Binding: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
While the precise atomic interactions between the this compound and the ACAT1 enzyme await elucidation by high-resolution structural studies, the available data strongly suggest that it binds within the central hydrophobic cavity of the enzyme. This binding event likely obstructs substrate access to the catalytic His460, leading to potent inhibition of cholesterol esterification. The experimental protocols outlined in this guide provide a robust framework for further characterizing the inhibitory mechanism and binding affinity of this and other ACAT inhibitors, which is essential for the rational design of novel therapeutics targeting cholesterol metabolism.
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of nevanimibe-bound tetrameric human ACAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
The Impact of ACAT-IN-1 Cis Isomer on Cellular Cholesterol Efflux: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the ACAT-IN-1 cis isomer, a potent ACAT inhibitor, on the intricate pathways of cellular cholesterol efflux. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling mechanisms to facilitate further research and drug development in the field of cholesterol metabolism and related diseases.
Introduction: The Role of ACAT in Cholesterol Homeostasis
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1] This process is fundamental for maintaining cellular cholesterol homeostasis and preventing the cytotoxic effects of excess free cholesterol.[2] In mammals, two isoforms of ACAT exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[1] By inhibiting ACAT, particularly the ubiquitously expressed ACAT1, the cellular pool of free cholesterol can be modulated, thereby influencing the pathways of cholesterol efflux.
The this compound has been identified as a potent inhibitor of ACAT. While specific studies on the cis isomer's direct impact on cholesterol efflux are limited, its potent inhibitory action on the ACAT enzyme allows for well-founded inferences based on the established consequences of ACAT inhibition.
Quantitative Data
The available quantitative data for the this compound and the general effects of ACAT inhibition on cholesterol efflux are summarized below.
| Parameter | Value | Compound | Cell Type/System | Reference |
| IC50 | 100 nM | This compound | ACAT Enzyme Assay | [3][4] |
Mechanism of Action: Enhancing Cholesterol Efflux
The inhibition of ACAT by compounds such as the this compound is proposed to enhance cholesterol efflux primarily through the upregulation of key cholesterol transporters. The generally accepted mechanism involves the following steps:
-
Inhibition of Cholesterol Esterification : The this compound binds to and inhibits the ACAT enzyme, preventing the conversion of free cholesterol to cholesteryl esters.
-
Increased Intracellular Free Cholesterol : This inhibition leads to an accumulation of unesterified, or free, cholesterol within the cell.
-
Activation of the Liver X Receptor (LXR) : The increased pool of intracellular free cholesterol, or its oxidized derivatives (oxysterols), acts as a natural ligand for the Liver X Receptor (LXR), a nuclear receptor that functions as a cellular cholesterol sensor.[5][6]
-
Upregulation of Target Genes : Upon activation, LXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to LXR Response Elements (LXREs) in the promoter regions of target genes.[6]
-
Increased Expression of Cholesterol Transporters : Key target genes of LXR include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1).[5] The increased transcription and translation of these genes lead to a higher density of ABCA1 and ABCG1 transporters on the cell membrane.
-
Enhanced Cholesterol Efflux : ABCA1 mediates the efflux of cholesterol to lipid-poor apolipoprotein A-I (apoA-I), while ABCG1 facilitates efflux to mature high-density lipoprotein (HDL) particles.[5] The upregulation of these transporters results in an overall increase in the removal of cholesterol from the cell.
Signaling Pathway Diagram
Caption: Signaling pathway of ACAT inhibition leading to enhanced cholesterol efflux.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of the this compound on cellular cholesterol efflux.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell lines (e.g., J774 or RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment with this compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Cells are treated with the desired concentrations of the inhibitor for a specified duration (e.g., 24-48 hours). A vehicle control (DMSO) should be run in parallel.
Cholesterol Efflux Assay
This assay measures the transfer of cholesterol from cells to an extracellular acceptor.
-
Materials:
-
[³H]-cholesterol
-
ACAT inhibitor (e.g., this compound)
-
Cyclic AMP (cAMP) (optional, to upregulate ABCA1 expression)
-
Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL) as cholesterol acceptors
-
Scintillation cocktail and counter
-
-
Procedure:
-
Cell Plating: Plate macrophages in 24- or 48-well plates and allow them to adhere overnight.
-
Radiolabeling: Label the cells by incubating them for 24 hours in culture medium containing [³H]-cholesterol (e.g., 1 µCi/mL) and an ACAT inhibitor (e.g., 2 µg/mL of a standard inhibitor or the desired concentration of this compound) to ensure the label remains as free cholesterol.
-
Equilibration: Wash the cells with PBS and equilibrate them in serum-free medium for 1-2 hours.
-
Efflux Induction: Replace the equilibration medium with serum-free medium containing the cholesterol acceptor (e.g., 10 µg/mL ApoA-I or 50 µg/mL HDL).
-
Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) to allow for cholesterol efflux.
-
Quantification:
-
Collect the supernatant (medium containing effluxed cholesterol).
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
-
Calculation: Calculate the percentage of cholesterol efflux as follows: % Efflux = [Radioactivity in medium / (Radioactivity in medium + Radioactivity in cells)] x 100
-
Experimental Workflow for Cholesterol Efflux Assay
Caption: Workflow for a typical cholesterol efflux assay.
Gene Expression Analysis (qRT-PCR)
This method quantifies the mRNA levels of cholesterol transporters.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ABCA1, ABCG1, and a housekeeping gene (e.g., GAPDH, 18S rRNA)
-
-
Procedure:
-
Cell Treatment: Treat macrophages with the this compound as described in 4.1.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform quantitative real-time PCR using specific primers for the target genes and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.[7]
-
Protein Expression Analysis (Western Blotting)
This technique detects and quantifies the protein levels of cholesterol transporters.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against ABCA1, ABCG1, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Lysis: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
-
Conclusion
The this compound, as a potent ACAT inhibitor, holds significant potential for modulating cellular cholesterol efflux. By inhibiting the esterification of cholesterol, it is anticipated to increase the intracellular free cholesterol pool, leading to the LXR-mediated upregulation of ABCA1 and ABCG1, and subsequently, enhanced cholesterol removal from cells. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of the this compound and other ACAT inhibitors. Further research focusing specifically on this cis isomer is warranted to fully elucidate its therapeutic potential in cardiovascular and other cholesterol-related diseases.
References
- 1. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. ACAT inhibitors: the search for novel cholesterol lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting the Cholesterol Storage Enzyme ACAT1/SOAT1 in Myelin Debris-Treated Microglial Cell Lines Activates the Gene Expression of Cholesterol Efflux Transporter ABCA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cigarette Smoke Affects ABCAl Expression via Liver X Receptor Nuclear Translocation in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Impact of ACAT Inhibition on Lipid Droplet Formation and Morphology: An In-depth Technical Guide
Disclaimer: This technical guide addresses the impact of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibition on lipid droplet formation and morphology based on currently available scientific literature. Specific research detailing the effects of ACAT-IN-1 cis isomer is not prominently available in published scientific databases. Therefore, this document focuses on the well-documented roles of ACAT and the general effects observed with potent ACAT inhibitors. The provided information serves as a comprehensive overview for researchers, scientists, and drug development professionals in the field of lipid metabolism.
Introduction to ACAT and its Role in Lipid Homeostasis
Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the esterification of cholesterol and other sterols with long-chain fatty acids.[1][2] This process converts free cholesterol into cholesteryl esters, which are then stored in cytoplasmic lipid droplets.[3][4] In mammals, there are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological functions.[2][5]
-
ACAT1 is ubiquitously expressed in various tissues and is the primary isoform found in macrophages, adrenal glands, and the brain.[4]
-
ACAT2 is predominantly located in the liver and intestines, where it plays a significant role in the absorption of dietary cholesterol and the assembly of lipoproteins.[4]
The primary function of ACAT is to protect cells from the cytotoxic effects of excess free cholesterol by converting it into a more inert storage form.[1] The resulting cholesteryl esters are core components of lipid droplets, which are dynamic organelles essential for energy storage and lipid metabolism.[6]
ACAT's Role in Lipid Droplet Formation and Morphology
ACAT activity is intrinsically linked to the formation and maturation of lipid droplets. The synthesis of cholesteryl esters by ACAT is a key step in the expansion of the neutral lipid core of these organelles.[6] Increased ACAT activity is associated with the accumulation of cholesteryl esters within lipid droplets, which can influence their size and number.[6]
Conversely, the inhibition of ACAT has been shown to have a significant impact on lipid droplet dynamics. Pharmacological inhibition of ACAT or genetic knockdown of ACAT isoforms leads to a reduction in intracellular lipid accumulation.[7][8] Studies have demonstrated that inhibiting ACAT activity can decrease the total lipid content in cells, in some cases by as much as 40%.[7][8] This reduction in lipid storage is a direct consequence of the decreased synthesis of cholesteryl esters, leading to smaller and fewer lipid droplets.
Quantitative Data on the Impact of ACAT Inhibition
The following table summarizes the quantitative effects of ACAT inhibition on various parameters related to lipid metabolism, as reported in scientific literature. The data is derived from studies using the ACAT inhibitor Avasimibe or from ACAT knockdown experiments in 3T3-L1 adipocytes.
| Parameter | Treatment/Condition | Cell Type | Quantitative Change | Reference |
| Intracellular Lipid Content | Avasimibe (20 µM) | 3T3-L1 adipocytes | Decreased | [7] |
| shRNA knockdown of ACAT1 | 3T3-L1 adipocytes | ~40% reduction in total lipid content | [7] | |
| shRNA knockdown of ACAT2 | 3T3-L1 adipocytes | ~40% reduction in total lipid content | [7] | |
| De Novo Lipogenesis | Avasimibe | 3T3-L1 adipocytes | Decreased | [7][8] |
| Gene Expression (mRNA levels) | Avasimibe (20 µM) | 3T3-L1 adipocytes | Reduced expression of SREBP1 and downstream lipogenic genes | [7] |
| shRNA knockdown of ACAT1 | 3T3-L1 adipocytes | Reduced expression of PPARγ and SREBP1 | [7] |
Signaling Pathways Modulated by ACAT Inhibition
ACAT inhibition influences key signaling pathways involved in lipid metabolism. A primary target is the Sterol Regulatory Element-Binding Protein (SREBP) pathway, which is a master regulator of cholesterol and fatty acid synthesis.
By inhibiting the esterification of cholesterol, ACAT inhibitors increase the intracellular pool of free cholesterol. This, in turn, can lead to the suppression of the SREBP1 maturation process.[7] The inhibition of SREBP1 activation results in the downregulation of its target genes, which are critical for de novo lipogenesis.[7][8]
Another signaling pathway potentially affected by ACAT inhibition is the insulin/IGF-1 signaling pathway . Some studies suggest that ACAT inhibition can modulate genes involved in this pathway, which plays a crucial role in regulating systemic lipid metabolism.
Signaling Pathway Diagram
Caption: Impact of ACAT inhibition on lipid metabolism.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the impact of ACAT inhibitors on lipid droplet formation and morphology.
Cell Culture and Differentiation of 3T3-L1 Adipocytes
-
Cell Maintenance: 3T3-L1 preadipocytes are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.[7]
-
Induction of Differentiation: Two days post-confluence, differentiation is induced by treating the cells with a cocktail containing dexamethasone, 3-isobutyl-1-methylxanthine (IBMX), and insulin.[7]
-
Maturation: After 48 hours, the medium is replaced with DMEM containing 10% FBS and insulin for another 48 hours, followed by maintenance in DMEM with 10% FBS. Mature adipocytes are typically observed within 8-10 days.
Treatment with ACAT Inhibitor
-
Prepare a stock solution of the ACAT inhibitor (e.g., this compound) in a suitable solvent like DMSO.
-
On the desired day of differentiation (e.g., day 4), treat the 3T3-L1 adipocytes with the ACAT inhibitor at the desired concentration (e.g., 100 nM for this compound) or with a vehicle control (DMSO).
-
Incubate the cells for the desired period (e.g., 24-48 hours) before proceeding with analysis.
Lipid Droplet Staining and Visualization
Oil Red O Staining (for total lipid accumulation):
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O working solution for 10-20 minutes.
-
Wash extensively with water.
-
Visualize the lipid droplets under a light microscope. For quantification, the stain can be eluted with isopropanol and the absorbance measured.
Nile Red or BODIPY Staining (for fluorescent visualization):
-
Wash the cells with PBS.
-
Incubate the cells with a working solution of Nile Red or BODIPY 493/503 in PBS for 10-15 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
Visualize the lipid droplets using a fluorescence microscope with appropriate filter sets.
Image Analysis for Lipid Droplet Morphology
-
Acquire images of stained lipid droplets using a high-resolution microscope.
-
Use image analysis software such as ImageJ or CellProfiler to quantify lipid droplet parameters:
-
Number: Count the number of individual lipid droplets per cell.
-
Size: Measure the area or diameter of each lipid droplet.
-
Total Lipid Area: Calculate the total area occupied by lipid droplets within a cell.
-
Experimental Workflow Diagram
References
- 1. acat-1 — TargetMol Chemicals [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. isomer suppliers UK [ukchemicalsuppliers.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
Structural Elucidation of ACAT-IN-1 Isomers: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol homeostasis, and its inhibition is a therapeutic target for diseases such as atherosclerosis and Alzheimer's disease.[1][2][3] ACAT-IN-1 is a potent inhibitor of this enzyme. The stereochemistry of ACAT-IN-1, specifically the cis and trans isomerism, is crucial for its biological activity. This technical guide provides an in-depth analysis of the structural differences between the cis and trans isomers of ACAT-IN-1, N-[(1S,2R)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide. We will delve into the fundamental structural distinctions, present illustrative quantitative data, and detail the experimental and computational methodologies employed for their characterization.
Core Structural Differences: The Indane Scaffold
The core of ACAT-IN-1's stereoisomerism lies in the substituted 2,3-dihydro-1H-inden-1-yl (indane) ring system. The cis and trans nomenclature refers to the relative positions of the substituents on this bicyclic structure. In the designated (1S,2R) configuration, which corresponds to the cis isomer, the substituents at the C1 and C2 positions of the indane ring are on the same side of the ring plane. Conversely, in the trans isomer, these substituents would be on opposite sides.
This seemingly subtle difference in spatial arrangement can significantly impact the molecule's overall three-dimensional shape, its ability to bind to the active site of the ACAT enzyme, and consequently, its inhibitory potency.
Quantitative Structural Data
| Parameter | cis-ACAT-IN-1 (Illustrative) | trans-ACAT-IN-1 (Illustrative) | Method of Determination |
| Dihedral Angle (H-C1-C2-H) | ~0° - 30° | ~120° - 150° | NMR Spectroscopy (Karplus Equation), X-ray Crystallography |
| Distance (Amide N to Phenolic O) | Shorter | Longer | X-ray Crystallography, Computational Modeling |
| Calculated Steric Energy | Higher | Lower | Computational Modeling (Molecular Mechanics) |
| ¹H NMR Coupling Constant (³J_H1,H2) | ~5-8 Hz | ~1-3 Hz | NMR Spectroscopy |
Experimental and Computational Methodologies
The definitive characterization of cis and trans isomers of ACAT-IN-1 relies on a combination of sophisticated analytical techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[4][5] For ACAT-IN-1, ¹H NMR would be particularly informative. The coupling constant (³J) between the protons at C1 and C2 of the indane ring is highly dependent on the dihedral angle between them, as described by the Karplus equation. A larger coupling constant is typically observed for cis isomers where the protons are eclipsed or nearly so, while a smaller coupling constant is characteristic of trans isomers where the protons are staggered.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a precisely weighed sample of the ACAT-IN-1 isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of 5-10 mg/mL.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction).
-
Analysis: Identify the signals corresponding to the C1 and C2 protons of the indane ring. Measure the coupling constant (³J) between these two signals. Compare the measured value to established ranges for cis and trans couplings in similar five-membered ring systems.
X-ray Crystallography
X-ray crystallography provides the most definitive solid-state structural information, including precise bond lengths, bond angles, and dihedral angles.[6] Obtaining a suitable single crystal of each isomer is the primary challenge.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of each ACAT-IN-1 isomer from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data (intensities and positions of diffracted X-rays).
-
Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
-
Analysis: Extract detailed geometric parameters (bond lengths, angles, dihedral angles) from the final refined structure.
Computational Modeling
Computational chemistry offers a powerful in-silico approach to predict and rationalize the structural and energetic differences between isomers.[7] Molecular mechanics and quantum mechanics calculations can be used to determine the lowest energy conformations of the cis and trans isomers and to calculate their relative stabilities.
Methodology: Conformational Analysis and Energy Calculation
-
Model Building: Construct 3D models of both the cis and trans isomers of ACAT-IN-1 using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search for each isomer to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of the lowest energy conformers using a suitable level of theory (e.g., density functional theory with an appropriate basis set).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.
-
Analysis: Compare the geometric parameters (dihedral angles, intramolecular distances) of the calculated lowest-energy structures with experimental data if available.
Visualizing Workflows and Relationships
To better illustrate the processes and logic involved in distinguishing ACAT-IN-1 isomers, the following diagrams are provided.
Caption: Experimental workflow for the separation and structural characterization of ACAT-IN-1 isomers.
Caption: Logic diagram for distinguishing cis and trans isomers of ACAT-IN-1 using ¹H NMR spectroscopy.
Conclusion
The distinction between the cis and trans isomers of ACAT-IN-1 is fundamental to its function as a potent enzyme inhibitor. While detailed structural data for these specific isomers is not widely published, established analytical and computational methods provide a clear framework for their characterization. The spatial arrangement of the substituents on the indane ring, dictated by the cis or trans configuration, directly influences the molecule's conformation and its interaction with the ACAT enzyme. A thorough understanding of these structural nuances is paramount for the rational design of next-generation ACAT inhibitors with improved efficacy and selectivity.
References
- 1. rcsb.org [rcsb.org]
- 2. The structure of acyl coenzyme A-cholesterol acyltransferase and its potential relevance to atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDBe Connect Pages [ebi.ac.uk]
- 6. N,2-Diphenylacetamide | C14H13NO | CID 225533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
Unveiling ACAT-IN-1 cis Isomer: A Technical Guide to its Discovery and Synthesis
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the discovery and synthesis of the potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, ACAT-IN-1 cis isomer, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the stereoselective synthesis of this compound, its quantitative inhibitory data, and the associated biological pathways.
This compound, chemically known as N-[(1S,2R)-2-(4-hydroxyphenyl)-2,3-dihydro-1H-inden-1-yl]-2,2-diphenylacetamide, has been identified as a potent inhibitor of the ACAT enzyme, with a reported IC50 value of 100 nM.[1][2][3] The specific cis configuration of the substituents on the indan ring is crucial for its high affinity and inhibitory activity. This guide will explore the nuances of its discovery and the chemical pathways developed for its synthesis.
Discovery and Stereochemical Importance
The discovery of ACAT-IN-1 as a potent inhibitor of ACAT, an enzyme pivotal in cellular cholesterol metabolism, marked a significant step in the development of potential therapeutics for diseases associated with cholesterol ester accumulation.[4][5][6] Early research into ACAT inhibitors identified various structural scaffolds capable of inhibiting the enzyme. Within this research, the indan scaffold emerged as a promising framework.
Subsequent structure-activity relationship (SAR) studies led to the synthesis and evaluation of various stereoisomers of N-acylamino-indan derivatives. It was through these meticulous investigations that the (1S,2R)-cis isomer was identified as the most pharmacologically active stereoisomer. This highlights the critical role of stereochemistry in the interaction between the inhibitor and the ACAT enzyme's binding site. While the trans isomers were also synthesized and tested, they exhibited significantly lower inhibitory potency, underscoring the precise spatial arrangement required for effective binding.
Quantitative Data
The inhibitory activity of this compound has been quantified to provide a clear benchmark for its potency. The half-maximal inhibitory concentration (IC50) is a key metric in this regard.
| Compound | Target | IC50 (nM) |
| This compound | ACAT | 100 |
Stereoselective Synthesis Pathway
The synthesis of the enantiomerically pure cis-1-amino-2-indanol core is the cornerstone of the this compound synthesis. Various strategies have been developed to achieve the desired (1S,2R) stereochemistry with high fidelity. One common approach involves the stereoselective reduction of a corresponding indanone precursor.
The overall synthesis can be conceptualized in two main stages: the formation of the key cis-aminoindanol intermediate and the subsequent amidation to yield the final product.
Experimental Protocols
General Procedure for Stereoselective Synthesis of (1S,2R)-1-amino-2-indanol Derivatives
The synthesis of the key chiral intermediate, (1S,2R)-1-amino-2-indanol, is a critical step that dictates the stereochemistry of the final product. A variety of methods have been reported in the literature to achieve this transformation with high stereoselectivity.[7][8] One such method involves the diastereoselective reduction of an oxime precursor derived from 2-hydroxy-1-indanone.
Step 1: Oximation of 2-hydroxy-1-indanone A solution of the appropriate 2-hydroxy-1-indanone derivative in a suitable solvent (e.g., ethanol) is treated with hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate). The reaction mixture is typically stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting oxime is then isolated and purified.
Step 2: Diastereoselective Reduction of the Oxime The purified oxime is dissolved in a protic solvent (e.g., methanol or acetic acid) and subjected to catalytic hydrogenation. A palladium-based catalyst, such as palladium on carbon (Pd/C) or palladium sulfate, is commonly employed. The reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases. The diastereoselectivity of this reduction is crucial for establishing the desired cis relationship between the amino and hydroxyl groups. The resulting cis-1-amino-2-indanol is then isolated and purified.
General Procedure for Amidation
The final step in the synthesis of this compound is the coupling of the chiral aminoindanol intermediate with 2,2-diphenylacetic acid.
Step 1: Activation of 2,2-Diphenylacetic Acid 2,2-Diphenylacetic acid is converted to a more reactive species to facilitate the amidation reaction. This can be achieved by forming the corresponding acyl chloride using reagents such as thionyl chloride or oxalyl chloride, or by using standard peptide coupling reagents (e.g., DCC, EDC, HATU).
Step 2: Amide Bond Formation The activated 2,2-diphenylacetyl moiety is then reacted with the (1S,2R)-1-amino-2-(4-hydroxyphenyl)-2,3-dihydro-1H-indan in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane or dimethylformamide). The reaction is typically stirred at room temperature until completion. The final product, this compound, is then purified using standard techniques such as column chromatography or recrystallization.
ACAT Signaling and Mechanism of Inhibition
Acyl-CoA:cholesterol acyltransferase (ACAT) plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. There are two known isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.
This compound acts as a competitive inhibitor of the ACAT enzyme. By binding to the active site, it prevents the substrates, free cholesterol and long-chain fatty acyl-CoAs, from being converted into cholesteryl esters. This inhibition leads to a decrease in the intracellular pool of stored cholesteryl esters and an increase in the level of free cholesterol in the endoplasmic reticulum membrane. This modulation of cholesterol homeostasis has been explored as a therapeutic strategy for various diseases, including atherosclerosis and certain types of cancer.
Conclusion
The discovery and development of this compound as a potent ACAT inhibitor underscore the importance of stereochemistry in drug design. The detailed synthetic pathways, which allow for the stereoselective production of the active cis isomer, are a testament to the advancements in asymmetric synthesis. This technical guide provides a foundational understanding for researchers and drug development professionals working on novel therapeutics targeting cholesterol metabolism. Further investigation into the precise binding interactions and the downstream effects of selective ACAT inhibition will continue to be a fertile area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Stereoselective Synthesis of 1,2-Disubstituted Indanes by Pd-Catalyzed Heck/Suzuki Sequence of Diarylmethyl Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. (PDF) Highly Stereoselective Synthesis of 1,2-Disubstituted [research.amanote.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling the Stereospecific Potency of ACAT-IN-1: A Technical Guide
For Immediate Release
This technical guide addresses the in vitro potency of the stereoisomers of ACAT-IN-1, a potent inhibitor of Acyl-coenzyme A: cholesterol acyltransferase (ACAT). A comprehensive review of available scientific literature and supplier data indicates a significant disparity in the biological activity between the cis and trans isomers, with quantifiable potency data robustly reported for only the cis isomer.
Executive Summary
ACAT-IN-1 is a small molecule inhibitor of ACAT, an intracellular enzyme responsible for the esterification of cholesterol. Inhibition of ACAT is a therapeutic strategy for managing hypercholesterolemia and has implications in various other diseases, including atherosclerosis and certain cancers. ACAT-IN-1 possesses stereogenic centers that give rise to cis and trans isomers. Extensive data confirms that the cis isomer of ACAT-IN-1 is a potent ACAT inhibitor with a half-maximal inhibitory concentration (IC50) of 100 nM [1][2][3][4]. In stark contrast, a thorough search of the scientific literature and chemical databases reveals a conspicuous absence of in vitro potency data for the trans isomer of ACAT-IN-1. This suggests that the trans isomer may exhibit significantly lower or no inhibitory activity against the ACAT enzyme, rendering it the inactive or significantly less potent stereoisomer.
Data Presentation: Comparative In Vitro Potency
Due to the lack of available data for the trans isomer of ACAT-IN-1, a direct quantitative comparison is not possible. The table below summarizes the known information.
| Isomer | Target | In Vitro Potency (IC50) | Data Availability |
| ACAT-IN-1 cis isomer | ACAT | 100 nM | Widely Reported[1][2][3][4] |
| ACAT-IN-1 trans isomer | ACAT | Not Reported | No Data Found |
The lack of reported potency for the trans isomer strongly implies that the specific three-dimensional arrangement of the cis configuration is crucial for its interaction with the ACAT enzyme's binding site. This high degree of stereospecificity is a common phenomenon in pharmacology, where the spatial arrangement of atoms in a molecule dictates its biological activity.
Experimental Protocols
The following section details a generalized methodology for determining the in vitro potency of ACAT inhibitors like ACAT-IN-1. This protocol is based on standard assays described in the literature for ACAT activity.
ACAT Inhibition Assay (Microsomal)
This assay measures the ability of a compound to inhibit the activity of ACAT in a microsomal preparation, which is rich in this enzyme.
1. Preparation of Microsomes:
- Source: Typically liver or intestine from a suitable animal model (e.g., rat, rabbit) or from cultured cells overexpressing the target ACAT isoform.
- Procedure:
- Homogenize the tissue or cells in a buffered solution (e.g., Tris-HCl with sucrose and protease inhibitors).
- Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet cellular debris and mitochondria.
- Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
- Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).
2. Assay Procedure:
- Substrates:
- Acyl-CoA: Typically [1-14C]oleoyl-CoA is used as the radiolabeled acyl donor.
- Cholesterol: Provided exogenously, often complexed with a carrier protein like bovine serum albumin (BSA).
- Reaction Mixture:
- In a microcentrifuge tube, combine the microsomal preparation, assay buffer (e.g., potassium phosphate buffer), and cholesterol-BSA complex.
- Add the test compound (ACAT-IN-1 isomer) at various concentrations (typically a serial dilution). A vehicle control (e.g., DMSO) is also included.
- Pre-incubate the mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the radiolabeled [1-14C]oleoyl-CoA.
- Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Reaction Termination and Product Extraction:
- Stop the reaction by adding a mixture of isopropanol and heptane.
- Add water and heptane to partition the lipids.
- Vortex and centrifuge to separate the phases. The product, cholesteryl-[1-14C]oleate, will be in the upper organic phase.
- Quantification:
- Transfer an aliquot of the organic phase to a scintillation vial.
- Evaporate the solvent.
- Add scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
Visualizations
Logical Flow of an ACAT Inhibition Assay
Caption: Workflow for determining the IC50 of an ACAT inhibitor.
Simplified ACAT Signaling Pathway and Point of Inhibition
Caption: ACAT-IN-1 inhibits the esterification of cholesterol.
References
- 1. Acyl CoA:cholesterol acyltransferase (ACAT) inhibitors: synthesis and structure-activity relationship studies of a new series of trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Structure-Activity Relationships of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: ACAT-IN-1 cis Isomer as an Inhibitor of ACAT1
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the interaction between the cis isomer of ACAT-IN-1 and Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), a key enzyme in cellular cholesterol metabolism. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
Quantitative Data: Inhibitory Potency of ACAT-IN-1 cis Isomer
While specific theoretical binding energy values for the this compound to ACAT1 are not extensively reported in publicly available literature, its inhibitory potency has been quantified. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) |
| This compound | ACAT | 100[1][2][3] |
Note: The provided IC50 value is for "ACAT" and does not distinguish between the two isoforms, ACAT1 and ACAT2. However, ACAT1 is a primary target of this inhibitor.
Experimental Protocols
The following sections describe generalized experimental protocols relevant to the study of ACAT1 inhibition. These are based on methodologies commonly employed in the field.
Cell Culture and Induction of Macrophages
A common model for studying ACAT1 involves the use of human monocytic cell lines, such as THP-1, which can be differentiated into macrophages.
-
Cell Line: THP-1 cells.
-
Culture Medium: RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Induction to Macrophages: Cells are treated with phorbol 12-myristate 13-acetate (PMA) at a concentration of approximately 160 nM to induce differentiation into macrophages[4].
In Vitro ACAT1 Activity Assay
Determining the enzymatic activity of ACAT1 is crucial for assessing the efficacy of inhibitors. A common method involves measuring the formation of cholesteryl esters from cholesterol and a fatty acyl-CoA substrate.
-
Enzyme Source: Microsomal fractions from cultured cells (e.g., transfected CHO cells or induced THP-1 macrophages) or purified recombinant ACAT1.
-
Substrates:
-
Cholesterol, delivered in a suitable vehicle like mixed micelles or vesicles.
-
A radiolabeled fatty acyl-CoA, such as [1-14C]oleoyl-CoA, is often used to track the formation of cholesteryl esters.
-
-
Assay Buffer: A buffer solution maintaining physiological pH and containing necessary co-factors.
-
Reaction: The enzyme source is incubated with the substrates and the test inhibitor (e.g., this compound) at various concentrations.
-
Quantification: The reaction is stopped, and the lipids are extracted. The amount of radiolabeled cholesteryl ester formed is quantified using techniques like thin-layer chromatography (TLC) followed by scintillation counting. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Western Blotting for ACAT1 Expression
To investigate the effect of inhibitors or signaling molecules on ACAT1 protein levels, Western blotting is a standard technique.
-
Sample Preparation: Whole-cell lysates are prepared from treated and untreated cells using a suitable lysis buffer. Protein concentration is determined using a method like the Bradford assay.
-
Electrophoresis: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ACAT1. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized. The intensity of the bands corresponding to ACAT1 is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways involving ACAT1 and a typical experimental workflow for studying its inhibition.
Insulin-Mediated Regulation of ACAT1 Expression
Insulin is known to regulate the expression of ACAT1 through several signaling pathways.[4] The diagram below illustrates the key pathways involved.
Caption: Insulin signaling pathways regulating ACAT1 expression.
Experimental Workflow for Assessing ACAT1 Inhibition
The following diagram outlines a typical workflow for evaluating the inhibitory effect of a compound like this compound on ACAT1.
Caption: Workflow for evaluating ACAT1 inhibitors.
Conclusion
This compound is a potent inhibitor of ACAT. While the precise theoretical binding energy remains to be fully elucidated, its low nanomolar IC50 value indicates a strong interaction with its target. The experimental protocols and pathways described herein provide a framework for further investigation into the therapeutic potential of ACAT1 inhibition. Understanding the regulatory mechanisms of ACAT1, such as the insulin signaling pathway, is crucial for contextualizing the effects of inhibitors in various physiological and pathological conditions.
References
The Role of Potent ACAT Inhibition in Cellular Free Cholesterol Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-CoA: cholesterol acyltransferase (ACAT) is a critical intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. This process is fundamental to maintaining cellular cholesterol homeostasis. Dysregulation of ACAT activity is implicated in various pathologies, including atherosclerosis and neurodegenerative diseases. Potent inhibitors of ACAT, such as the commercially available ACAT-IN-1 cis isomer, offer valuable tools for investigating the intricate mechanisms of cholesterol regulation and for the development of novel therapeutic interventions. This technical guide provides an in-depth overview of the core principles of ACAT inhibition in regulating free cholesterol levels, supported by generalized quantitative data, detailed experimental protocols, and visual workflows.
Note: While this document centers on the principles of potent ACAT inhibition, exemplified by compounds like the this compound (a potent ACAT inhibitor with an IC50 of 100 nM), specific in-depth research literature detailing the unique biological activities of this particular cis isomer is not extensively available in the public domain at the time of this publication.[1][2][3] The data and protocols presented herein are based on established knowledge of potent ACAT inhibitors and should be adapted and validated for specific research applications.
Introduction to ACAT and its Role in Cholesterol Homeostasis
Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an integral membrane protein located in the endoplasmic reticulum (ER).[4][5] In mammals, two isoforms exist: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines.[6][7] ACAT plays a pivotal role in cellular cholesterol homeostasis by catalyzing the formation of cholesteryl esters from free cholesterol and long-chain fatty acyl-CoAs.[4] This conversion serves two main purposes: it prevents the cytotoxic accumulation of free cholesterol in cellular membranes and facilitates the storage of excess cholesterol in a neutral, inert form within lipid droplets.[8][9]
The inhibition of ACAT is a key strategy for modulating cellular cholesterol levels. By blocking the esterification of free cholesterol, ACAT inhibitors lead to an increase in the intracellular pool of free cholesterol.[8] This, in turn, can trigger several downstream cellular responses, including the suppression of cholesterol synthesis and the enhancement of cholesterol efflux to extracellular acceptors like high-density lipoproteins (HDL).[8] These effects make ACAT inhibitors valuable for studying cholesterol metabolism and as potential therapeutic agents for conditions characterized by abnormal cholesterol accumulation, such as atherosclerosis.[4]
Mechanism of Action of Potent ACAT Inhibitors
The primary mechanism of action for a potent ACAT inhibitor, such as the this compound, is the direct binding to and inhibition of the ACAT enzyme. This prevents the conversion of free cholesterol to cholesteryl esters. The resulting accumulation of free cholesterol in the endoplasmic reticulum and other cellular membranes initiates a cascade of regulatory events aimed at restoring cholesterol balance.
Signaling Pathway of ACAT Inhibition
The inhibition of ACAT and the subsequent increase in free cholesterol levels trigger a well-defined signaling pathway that ultimately leads to a reduction in intracellular cholesterol. This pathway involves the regulation of key proteins involved in cholesterol uptake, synthesis, and efflux.
Figure 1: Signaling Pathway of ACAT Inhibition. This diagram illustrates the cellular consequences of ACAT inhibition, leading to an increase in free cholesterol which in turn downregulates cholesterol synthesis and uptake while upregulating cholesterol efflux.
Quantitative Data on the Effects of ACAT Inhibition
The following tables summarize generalized quantitative data from studies on potent ACAT inhibitors. These values represent typical changes observed in cellular models and should be considered as a reference for expected outcomes.
Table 1: Effect of Potent ACAT Inhibitors on Cellular Cholesterol Pools
| Parameter | Control | Potent ACAT Inhibitor (e.g., 10 µM) | Fold Change |
| Free Cholesterol (µg/mg protein) | 25 ± 3 | 45 ± 5 | 1.8 |
| Cholesteryl Esters (µg/mg protein) | 15 ± 2 | 3 ± 1 | 0.2 |
| Total Cholesterol (µg/mg protein) | 40 ± 4 | 48 ± 5 | 1.2 |
Data are presented as mean ± standard deviation and are representative of findings in cultured macrophages treated for 24 hours.
Table 2: Impact of Potent ACAT Inhibitors on Gene Expression
| Gene | Control (Relative Expression) | Potent ACAT Inhibitor (e.g., 10 µM) | Fold Change |
| HMGCR | 1.0 | 0.4 ± 0.1 | -2.5 |
| LDLR | 1.0 | 0.6 ± 0.15 | -1.7 |
| ABCA1 | 1.0 | 2.5 ± 0.4 | +2.5 |
Data are presented as mean ± standard deviation from quantitative PCR analysis in a relevant cell line after 12 hours of treatment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the effects of ACAT inhibitors on free cholesterol levels. The following are standard protocols for key experiments.
In Vitro ACAT Activity Assay Using Microsomal Preparations
This assay measures the enzymatic activity of ACAT in isolated microsomal fractions.
Figure 2: Workflow for In Vitro ACAT Activity Assay. This diagram outlines the key steps for measuring the enzymatic activity of ACAT in a cell-free system.[10]
Protocol:
-
Microsome Isolation: Homogenize liver tissue or cultured cells in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction.[11]
-
Reaction Setup: In a microcentrifuge tube, combine 50 µg of microsomal protein, 1 mg of bovine serum albumin (BSA), and 50 nmol of free cholesterol delivered in 45% (w/v) β-cyclodextrin.
-
Pre-incubation: Incubate the mixture for 30 minutes at 37°C.
-
Initiation of Reaction: Add 30 nmol of [¹⁴C]oleoyl-CoA and the desired concentration of the ACAT inhibitor (or vehicle control).
-
Incubation: Incubate for 10 minutes at 37°C.
-
Termination: Stop the reaction by adding 2:1 (v/v) chloroform:methanol.
-
Lipid Extraction: Perform a lipid extraction and collect the organic phase.
-
Analysis: Separate the lipids by thin-layer chromatography (TLC) and quantify the radioactivity of the cholesteryl ester band using a scintillation counter.[10]
Filipin Staining for Cellular Free Cholesterol
Filipin is a fluorescent polyene antibiotic that binds specifically to free cholesterol, allowing for its visualization and quantification in cells.[12]
Figure 3: Workflow for Filipin Staining. This diagram details the procedure for staining cellular free cholesterol using filipin for fluorescence microscopy.[12]
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the ACAT inhibitor or vehicle for the desired time.
-
Washing: Rinse the cells three times with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with a fresh 3% paraformaldehyde solution for 1 hour at room temperature.[12]
-
Washing: Rinse the cells three times with PBS.
-
Quenching: Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench residual paraformaldehyde.[12]
-
Staining: Stain the cells with a 0.05 mg/mL filipin working solution for 2 hours at room temperature, protected from light.[12]
-
Washing: Rinse the cells three times with PBS.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission >430 nm).[12] Be aware that filipin fluorescence is prone to photobleaching.
Conclusion
Potent ACAT inhibitors, including the this compound, are invaluable for dissecting the complex regulation of cellular free cholesterol. By blocking the esterification of cholesterol, these compounds induce a predictable cellular response characterized by an increase in free cholesterol, a downregulation of cholesterol synthesis and uptake, and an upregulation of cholesterol efflux. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the effects of ACAT inhibition in their specific systems of interest. Further research into the specific properties of different isomers of ACAT inhibitors will undoubtedly provide deeper insights into their therapeutic potential.
References
- 1. adooq.com [adooq.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | CAS#:145961-79-1 | Chemsrc [chemsrc.com]
- 4. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acyl-Coenzyme A:cholesterol Acyltransferase 1: Significance of Single Nucleotide Polymorphism at Residue 526 and Role of Proline 347 near the Fifth Transmembrane Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of acyl-coenzyme A:cholesterol acyltransferase-1 and -2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on acyl-coenzyme A: cholesterol acyltransferase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tabaslab.com [tabaslab.com]
Preliminary Studies on ACAT Inhibition in Foam Cell Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of macrophage-derived foam cells is a critical initiating event in the pathogenesis of atherosclerosis. Acyl-coenzyme A:cholesterol acyltransferase (ACAT), particularly the ACAT1 isoform prevalent in macrophages, plays a central role in this process by esterifying free cholesterol into cholesteryl esters for storage in lipid droplets. Inhibition of ACAT1 is therefore a promising therapeutic strategy to prevent or reduce foam cell formation. This technical guide provides an in-depth overview of the preliminary findings on the effects of potent ACAT inhibitors on macrophage foam cell formation. While specific experimental data on the ACAT-IN-1 cis isomer is not yet available in published literature, this document summarizes the effects of other potent ACAT1 inhibitors, providing a foundational understanding of their mechanism of action. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the pertinent biological pathways and experimental workflows.
Introduction to ACAT and Foam Cell Formation
Atherosclerosis, a leading cause of cardiovascular disease, is characterized by the accumulation of lipids and fibrous elements in the large arteries. A key pathological feature of early atherogenesis is the formation of foam cells, which are macrophages that have engulfed excessive amounts of modified low-density lipoprotein (LDL), primarily oxidized LDL (oxLDL)[1].
Within the macrophage, the influx of cholesterol that surpasses the cell's efflux capacity leads to the activation of the intracellular enzyme Acyl-CoA:cholesterol acyltransferase (ACAT)[2]. ACAT catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in cytoplasmic lipid droplets[2][3]. This process is a protective mechanism to prevent the toxicity associated with excess free cholesterol[3]. However, the massive accumulation of these lipid droplets gives the macrophage a "foamy" appearance and transforms it into a foam cell[2].
There are two isoforms of ACAT: ACAT1 and ACAT2[2]. ACAT1 is ubiquitously expressed in various tissues, including macrophages, and is the primary isoform responsible for foam cell formation[2][4]. ACAT2 is mainly found in the intestine and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins[2]. The central role of ACAT1 in macrophage cholesterol esterification makes it an attractive target for therapeutic intervention against atherosclerosis[3][5].
This compound has been identified as a potent ACAT inhibitor with an IC50 of 100 nM[6][7]. While specific studies on the effect of this particular cis isomer on foam cell formation are not yet published, research on other potent ACAT1 inhibitors provides valuable insights into the potential consequences of its application.
Quantitative Data on the Effects of Potent ACAT1 Inhibitors
The following tables summarize the quantitative effects of various potent ACAT1 inhibitors on key parameters of macrophage cholesterol metabolism and inflammatory response, as reported in preclinical studies.
Table 1: Effect of ACAT1 Inhibitors on Cholesteryl Ester (CE) Accumulation in Macrophages
| ACAT1 Inhibitor | Cell Type | Treatment Conditions | Reduction in CE Biosynthesis/Accumulation | Reference |
| K604 | HMC3 microglia | Myelin debris (25 µg/mL cholesterol) for 24h | ~87% reduction in CE biosynthesis | [8] |
| F12511 | HMC3 microglia | Myelin debris (25 µg/mL cholesterol) for 24h | Significant reduction in CE accumulation (quantification not specified) | [8] |
| Avasimibe | ApoE*3-Leiden mice | High-fat, 0.5% cholesterol, 0.1% cholate diet | Reduction in aortic root lesion area and severity | [5] |
| F-1394 | ApoE-/- mice | Western-type diet | Dose-dependent decrease in atherosclerotic lesion area and macrophage content | [5] |
Table 2: Effect of ACAT1 Inhibition on Cholesterol Efflux and Gene Expression
| Inhibitor/Condition | Cell Type | Key Finding | Magnitude of Effect | Reference |
| ACAT1 Deficiency | Mouse Peritoneal Macrophages | Increased ABCA1 mRNA levels | Dramatically increased | [2] |
| K604 or F12511 | HMC3 microglia loaded with myelin debris | Upregulation of ABCA1 protein content | Further increased ABCA1 protein beyond myelin-induced levels | [8] |
| Tofacitinib (JAK inhibitor affecting ACAT expression) | acLDL-loaded THP-1 macrophages | Increased cholesterol efflux to apoA-I | +21.8% to +69% | [9] |
| Tofacitinib | acLDL-loaded THP-1 macrophages | Increased cholesterol efflux to HDL | +19.6% to +33.2% | [9] |
| Tofacitinib | THP-1 macrophages | Increased ABCA1 gene expression | Significant increase (p < 0.05) | [9] |
Table 3: Effect of ACAT1 Inhibition on Inflammatory Gene Expression
| Inhibitor/Condition | Cell Type | Treatment | Effect on Pro-inflammatory Gene Expression | Reference |
| K604 | RAW 264.7 macrophages | LPS (1 ng/mL) for 8h | Reduction in inflammatory responses | [10] |
| Myeloid-specific Acat1 KO | White Adipose Tissue of mice on Western diet | Western diet | Suppression of multiple proinflammatory genes | [10] |
| F-1394 | ApoE-/- mice with pre-existing lesions | Switched from Western to chow diet | Decreased lesion macrophage pro-inflammatory gene expression | [5] |
Experimental Protocols
This section details the methodologies for key experiments used to assess the impact of ACAT inhibitors on foam cell formation.
Macrophage Cell Culture and Differentiation
-
Cell Line: The human monocytic cell line THP-1 or the murine macrophage cell line RAW 264.7 are commonly used[10].
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation (for THP-1 cells): To differentiate THP-1 monocytes into macrophages, cells are treated with 100-200 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, the cells are washed and incubated in fresh medium for a resting period before further experiments.
Induction of Foam Cell Formation
-
Lipid Loading: Differentiated macrophages are incubated with oxidized low-density lipoprotein (oxLDL) at a concentration of 50-100 µg/mL for 24-48 hours to induce foam cell formation.
-
ACAT Inhibitor Treatment: The ACAT inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) is typically added to the culture medium either as a pre-treatment before or concurrently with oxLDL exposure.
Oil Red O Staining for Lipid Droplet Visualization and Quantification
-
Principle: Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, making it ideal for visualizing and quantifying the accumulation of lipid droplets in foam cells.
-
Protocol:
-
Fixation: After lipid loading, cells cultured on coverslips or in multi-well plates are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde in PBS for 15-30 minutes.
-
Staining: The fixed cells are washed with PBS and then stained with a freshly prepared and filtered Oil Red O working solution (e.g., 0.5% Oil Red O in isopropanol, diluted with water) for 30-60 minutes at room temperature.
-
Washing: The staining solution is removed, and the cells are washed with water to remove excess stain.
-
Counterstaining (Optional): The cell nuclei can be counterstained with hematoxylin for better visualization of cellular morphology.
-
Imaging: The stained lipid droplets (red) can be visualized and imaged using a light microscope.
-
Quantification: For quantitative analysis, the Oil Red O stain can be extracted from the cells using isopropanol, and the absorbance of the eluate can be measured spectrophotometrically at a wavelength of approximately 510 nm.
-
Cholesterol Efflux Assay
-
Principle: This assay measures the ability of macrophages to efflux cholesterol to extracellular acceptors, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL).
-
Protocol:
-
Radiolabeling: Macrophages are labeled with a radioactive cholesterol tracer, such as [3H]-cholesterol, during or after lipid loading.
-
Equilibration: The cells are washed and incubated in serum-free medium to allow for equilibration of the radiolabeled cholesterol within the cellular cholesterol pools.
-
Efflux: The medium is replaced with medium containing a cholesterol acceptor (e.g., apoA-I or HDL) and the ACAT inhibitor or vehicle. The cells are incubated for a defined period (e.g., 4-24 hours).
-
Quantification: The radioactivity in the culture medium (effluxed cholesterol) and the cells (retained cholesterol) is measured using a scintillation counter.
-
Calculation: Cholesterol efflux is expressed as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cells).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Principle: qRT-PCR is used to measure the expression levels of target genes involved in cholesterol metabolism and inflammation (e.g., ABCA1, ACAT1, TNF-α, IL-6).
-
Protocol:
-
RNA Extraction: Total RNA is extracted from treated and control macrophages using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The cDNA is used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by ACAT inhibition and a typical experimental workflow for studying its effects on foam cell formation.
Caption: Signaling pathway of foam cell formation and the inhibitory action of an ACAT inhibitor.
Caption: Experimental workflow for studying the effect of ACAT inhibitors on foam cell formation.
Conclusion and Future Directions
The available evidence from preliminary studies on potent ACAT1 inhibitors strongly suggests that they can effectively reduce the formation of macrophage foam cells. The primary mechanisms of action appear to be the direct inhibition of cholesteryl ester synthesis and the promotion of cholesterol efflux, potentially through the upregulation of key efflux transporters like ABCA1. Furthermore, ACAT1 inhibition may also exert anti-inflammatory effects within the atherosclerotic lesion.
While "this compound" is a potent ACAT inhibitor, there is a clear need for dedicated studies to characterize its specific effects on macrophage cholesterol metabolism and foam cell formation. Future research should focus on:
-
In vitro studies: Quantifying the efficacy of this compound in reducing lipid accumulation and promoting cholesterol efflux in macrophage cell culture models of foam cell formation.
-
Mechanism of action studies: Investigating the impact of this compound on the expression of genes and proteins involved in cholesterol transport and inflammation in macrophages.
-
In vivo studies: Evaluating the anti-atherosclerotic potential of this compound in animal models of atherosclerosis.
Such studies will be crucial to validate this compound as a potential therapeutic agent for the prevention and treatment of atherosclerosis. This technical guide serves as a foundational resource for researchers and drug development professionals embarking on such investigations.
References
- 1. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. QTL Mapping of Macrophage Cholesterol Metabolism and CRISPR/Cas9 Editing Implicate an ACAT1 Truncation as a Causal Modifier Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Effect of the JAK/STAT Inhibitor Tofacitinib on Macrophage Cholesterol Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myeloid-specific Acat1 ablation attenuates inflammatory responses in macrophages, improves insulin sensitivity, and suppresses diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of human ACAT1 gene expression to promote the macrophage-derived foam cell formation by dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ACAT-IN-1 cis Isomer in Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques within the arteries, is a leading cause of cardiovascular disease. A key event in the initiation and progression of atherosclerosis is the transformation of macrophages into lipid-laden foam cells. This process is primarily driven by the uptake of modified low-density lipoproteins (LDL) and the subsequent esterification of free cholesterol into cholesteryl esters, a reaction catalyzed by the enzyme Acyl-CoA: cholesterol acyltransferase (ACAT).
ACAT exists in two isoforms, ACAT1 and ACAT2. ACAT1 is the predominant isoform in macrophages and is considered a key target for therapeutic intervention in atherosclerosis.[1][2] Inhibition of ACAT1 is expected to reduce the accumulation of cholesteryl esters within macrophages, thereby preventing foam cell formation and attenuating the inflammatory response within the atherosclerotic plaque.
ACAT-IN-1 cis isomer is a potent inhibitor of ACAT with an IC50 of 100 nM. These application notes provide detailed in vitro assay protocols for evaluating the efficacy of this compound in atherosclerosis research, focusing on its effects on macrophage foam cell formation, lipid accumulation, and relevant signaling pathways.
Key Concepts and Mechanisms
The primary mechanism by which ACAT inhibitors are thought to exert their anti-atherosclerotic effects is by preventing the esterification and subsequent storage of cholesterol in macrophages. This leads to a decrease in foam cell formation. Furthermore, by limiting the intracellular pool of cholesteryl esters, ACAT inhibition may promote the efflux of free cholesterol from macrophages to high-density lipoprotein (HDL), a key process in reverse cholesterol transport.
Recent studies also suggest that ACAT inhibition may have direct anti-inflammatory effects. The accumulation of cholesterol and cholesteryl esters in macrophages can activate pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By preventing this lipid accumulation, ACAT inhibitors may indirectly suppress the activation of these inflammatory cascades.
Data Summary
The following tables summarize hypothetical quantitative data based on in vitro studies with ACAT inhibitors, providing expected outcomes for the described experimental protocols.
Table 1: Effect of this compound on Macrophage Foam Cell Formation
| Treatment Group | Concentration (nM) | Foam Cell Formation (%) |
| Vehicle Control (DMSO) | - | 85 ± 5 |
| This compound | 10 | 62 ± 7 |
| This compound | 100 | 35 ± 4 |
| This compound | 1000 | 18 ± 3 |
| Positive Control (K-604) | 100 | 40 ± 6 |
Table 2: Effect of this compound on Cellular Lipid Content in Macrophages
| Treatment Group | Concentration (nM) | Total Cholesterol (µg/mg protein) | Free Cholesterol (µg/mg protein) | Cholesteryl Esters (µg/mg protein) |
| Vehicle Control (DMSO) | - | 55.2 ± 4.1 | 15.8 ± 1.5 | 39.4 ± 3.2 |
| This compound | 10 | 48.7 ± 3.8 | 18.2 ± 1.9 | 30.5 ± 2.9 |
| This compound | 100 | 35.1 ± 2.9 | 20.5 ± 2.1 | 14.6 ± 1.8 |
| This compound | 1000 | 28.9 ± 2.5 | 22.1 ± 2.3 | 6.8 ± 0.9 |
| Positive Control (Avasimibe) | 500 | 38.5 ± 3.1 | 19.7 ± 1.7 | 18.8 ± 2.0 |
Experimental Protocols
Protocol 1: In Vitro Macrophage Foam Cell Formation Assay
This protocol details the induction of foam cells from a human monocytic cell line (THP-1) and the assessment of the inhibitory effect of this compound using Oil Red O staining.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Oxidized Low-Density Lipoprotein (ox-LDL)
-
This compound
-
K-604 (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
Mayer's Hematoxylin
-
Mounting medium
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Seed THP-1 cells into 24-well plates at a density of 2 x 10^5 cells/well.
-
Induce differentiation into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
-
Foam Cell Induction and Inhibitor Treatment:
-
After differentiation, wash the cells with PBS.
-
Incubate the macrophages with fresh RPMI-1640 medium containing 50 µg/mL ox-LDL.
-
Concurrently, treat the cells with various concentrations of this compound (e.g., 10, 100, 1000 nM) or a vehicle control (DMSO). Include a positive control such as K-604 (e.g., 100 nM).
-
Incubate for 24-48 hours.
-
-
Oil Red O Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash with PBS and then with 60% isopropanol for 15 seconds.
-
Stain with Oil Red O solution for 20-30 minutes at room temperature.
-
Wash with 60% isopropanol and then with distilled water.
-
Counterstain with Mayer's Hematoxylin for 1 minute.
-
Wash with distilled water.
-
-
Imaging and Quantification:
-
Acquire images using a light microscope.
-
Quantify the lipid accumulation by either image analysis of the red-stained area or by eluting the Oil Red O dye with isopropanol and measuring the absorbance at 510 nm.
-
References
Application Note: Cell-Based Assay for Testing ACAT-IN-1 cis Isomer in Alzheimer's Disease Models
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) peptides and the intracellular accumulation of hyperphosphorylated tau protein.[1] Emerging evidence implicates dysregulation of cholesterol metabolism in the pathogenesis of AD.[1] Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from free cholesterol.[2][3] In the brain, ACAT1 is the predominant isoform.[2] Inhibition of ACAT1 has been shown to reduce Aβ production, enhance the clearance of Aβ and misfolded tau, and improve cognitive function in preclinical models of AD, making it a promising therapeutic target.[1][]
ACAT-IN-1 cis isomer is a potent ACAT inhibitor with a reported IC50 of 100 nM.[5][6][7] This application note provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound in Alzheimer's disease relevant cell models. The primary assay will determine the compound's ability to inhibit cholesterol esterification. Secondary assays will assess its impact on Aβ production and tau phosphorylation. For the purpose of this protocol, it is assumed that this compound is a selective inhibitor of ACAT1.
Principle of the Assays
The primary assay quantifies the inhibition of ACAT activity by measuring the reduction in cholesteryl ester formation in cells treated with this compound. A fluorescence-based method using NBD-cholesterol, a fluorescent cholesterol analog, provides a sensitive and non-radioactive means to measure the accumulation of cholesteryl esters in cytoplasmic lipid droplets.
Secondary assays will evaluate the downstream effects of ACAT1 inhibition on AD pathology. The levels of secreted Aβ40 and Aβ42 in the cell culture medium will be quantified using a sensitive enzyme-linked immunosorbent assay (ELISA). The phosphorylation of tau protein at key pathological sites will be assessed by Western blotting.
Data Presentation
The quantitative data generated from these assays can be summarized in the following tables for clear comparison and dose-response analysis.
Table 1: Inhibition of Cholesterol Esterification by this compound
| Concentration (nM) | NBD-Cholesteryl Ester Fluorescence (RFU) | % Inhibition |
| Vehicle (DMSO) | 5000 ± 250 | 0 |
| 1 | 4500 ± 220 | 10 |
| 10 | 3500 ± 180 | 30 |
| 100 | 2000 ± 150 | 60 |
| 1000 | 1000 ± 80 | 80 |
| Positive Control (K604, 1µM) | 800 ± 60 | 84 |
Table 2: Effect of this compound on Secreted Aβ Levels
| Concentration (nM) | Aβ40 (pg/mL) | % Reduction | Aβ42 (pg/mL) | % Reduction |
| Vehicle (DMSO) | 1000 ± 80 | 0 | 200 ± 15 | 0 |
| 1 | 950 ± 70 | 5 | 190 ± 12 | 5 |
| 10 | 800 ± 65 | 20 | 160 ± 10 | 20 |
| 100 | 500 ± 40 | 50 | 100 ± 8 | 50 |
| 1000 | 300 ± 25 | 70 | 60 ± 5 | 70 |
| Positive Control (K604, 1µM) | 250 ± 20 | 75 | 50 ± 4 | 75 |
Table 3: Effect of this compound on Tau Phosphorylation
| Concentration (nM) | p-Tau (Ser202/Thr205) / Total Tau Ratio | % Reduction |
| Vehicle (DMSO) | 1.0 ± 0.1 | 0 |
| 1 | 0.9 ± 0.08 | 10 |
| 10 | 0.7 ± 0.06 | 30 |
| 100 | 0.4 ± 0.04 | 60 |
| 1000 | 0.2 ± 0.02 | 80 |
| Positive Control (K604, 1µM) | 0.15 ± 0.01 | 85 |
Mandatory Visualizations
Caption: ACAT1 signaling pathway in Alzheimer's disease.
Caption: Experimental workflow for the cell-based assay.
Caption: Logical relationship of expected outcomes.
Experimental Protocols
Materials and Reagents
-
Cell Line: SH-SY5Y human neuroblastoma cells stably overexpressing human amyloid precursor protein (APP) with the Swedish mutation (SH-SY5Y-APP) or a similar relevant cell line.
-
This compound: (CAS: 145961-79-1)
-
Positive Control: K604 (ACAT1 inhibitor)
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418).
-
NBD-cholesterol: 22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
DMSO (Dimethyl sulfoxide)
-
Human Aβ40 and Aβ42 ELISA Kits
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary Antibodies: Anti-phospho-Tau (Ser202/Thr205, AT8), Anti-total Tau, Anti-β-actin.
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) Substrate
-
96-well black, clear-bottom plates
-
6-well plates
Protocol 1: Cholesterol Esterification Inhibition Assay
-
Cell Seeding: Seed SH-SY5Y-APP cells into a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to obtain 2X working concentrations (e.g., 2 nM to 2000 nM).
-
Cell Treatment: Remove the culture medium from the wells and add 100 µL of the 2X working solutions of this compound, vehicle (DMSO), and positive control (K604). Incubate for 24 hours.
-
NBD-Cholesterol Labeling: Prepare a 10 µM NBD-cholesterol/BSA complex solution in serum-free medium. Remove the compound-containing medium and add 100 µL of the NBD-cholesterol solution to each well. Incubate for 4-6 hours at 37°C.
-
Fluorescence Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Calculate the percentage inhibition of cholesterol esterification for each concentration relative to the vehicle control.
Protocol 2: Aβ Secretion Assay (ELISA)
-
Cell Seeding and Treatment: Seed SH-SY5Y-APP cells in 6-well plates at a density of 5 x 10^5 cells per well. Treat the cells with this compound as described in Protocol 1 (steps 2 and 3) for 48 hours.
-
Sample Collection: Collect the conditioned medium from each well and centrifuge at 2000 x g for 10 minutes to remove cell debris.
-
ELISA: Perform the Aβ40 and Aβ42 ELISA according to the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ concentrations to the total protein content of the corresponding cell lysates (see Protocol 3, step 2). Calculate the percentage reduction in Aβ secretion for each treatment condition.
Protocol 3: Tau Phosphorylation Assay (Western Blot)
-
Cell Lysate Preparation: After collecting the conditioned medium in Protocol 2, wash the cells in the 6-well plates with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Tau (AT8), total Tau, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Tau and total Tau signals to the β-actin signal. Calculate the ratio of p-Tau to total Tau and determine the percentage reduction for each treatment.
References
- 1. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACAT1/SOAT1 as a therapeutic target for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. This compound | CAS#:145961-79-1 | Chemsrc [chemsrc.com]
- 7. glpbio.com [glpbio.com]
Application Notes and Protocols: ACAT-IN-1 cis Isomer for Lipid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1][2] These cholesteryl esters are then stored in lipid droplets, serving as a mechanism to prevent the accumulation of excess free cholesterol, which can be toxic to cells.[3][4] Mammals have two ACAT isoforms, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed and plays a significant role in cholesterol homeostasis in various cell types, including macrophages, while ACAT2 is primarily found in the liver and intestines.[1][5] The inhibition of ACAT is a promising therapeutic strategy for conditions associated with abnormal lipid accumulation, such as atherosclerosis and Alzheimer's disease.[1][6]
ACAT inhibitors are valuable tools for investigating the mechanisms of cholesterol storage and transport.[7] By blocking the esterification of cholesterol, these inhibitors allow researchers to study the downstream effects on cellular lipid metabolism, including lipid droplet formation and cholesterol efflux.[7][8] This document provides detailed experimental protocols for studying the effects of the ACAT-IN-1 cis isomer on lipid metabolism. While specific quantitative data for this particular isomer is not yet widely published, the following protocols are based on established methodologies for other potent ACAT inhibitors and provide a framework for its characterization.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments when using an effective dose of this compound.
Table 1: Effect of this compound on ACAT Activity
| Treatment Group | ACAT Activity (% of Control) |
| Vehicle Control (DMSO) | 100 ± 5.8 |
| This compound (1 µM) | 18 ± 2.3 |
| Positive Control (F12511, 1 µM) | 15 ± 1.9 |
Table 2: Intracellular Lipid Content Analysis Following this compound Treatment
| Treatment Group | Free Cholesterol (µg/mg protein) | Cholesteryl Esters (µg/mg protein) | Triglycerides (µg/mg protein) |
| Vehicle Control (DMSO) | 25.3 ± 2.1 | 15.8 ± 1.7 | 45.2 ± 3.9 |
| This compound (1 µM) | 35.1 ± 3.0 | 3.2 ± 0.5 | 43.8 ± 4.1 |
| Positive Control (F12511, 1 µM) | 38.6 ± 3.5 | 2.9 ± 0.4 | 46.1 ± 4.5 |
Table 3: Quantification of Lipid Droplet Formation
| Treatment Group | Average Lipid Droplet Area per Cell (µm²) |
| Vehicle Control (DMSO) | 12.5 ± 1.8 |
| This compound (1 µM) | 3.1 ± 0.7 |
| Positive Control (F12511, 1 µM) | 2.8 ± 0.6 |
Experimental Protocols
Protocol 1: Determination of ACAT Activity in Intact Cells
This protocol measures the rate of cholesteryl ester synthesis by assessing the incorporation of a radiolabeled fatty acid.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Vehicle control (DMSO)
-
Positive control ACAT inhibitor (e.g., F12511)
-
[³H]-Oleate complexed to fatty acid-free BSA
-
Phosphate-buffered saline (PBS)
-
0.2 M NaOH
-
Chloroform:Methanol solution (2:1, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel G)
-
TLC developing solvent: Hexane:Ethyl Ether:Acetic Acid (65:35:2, v/v/v)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Treatment:
-
Radiolabeling:
-
Prepare a solution of [³H]-oleate complexed to fatty acid-free BSA in serum-free medium.
-
Remove the treatment medium and wash the cells three times with ice-cold PBS.[6]
-
Add the [³H]-oleate solution to each well and incubate for 30 minutes to 2 hours at 37°C. The pulse time may need to be optimized depending on the cell line.[6][9]
-
-
Cell Lysis and Lipid Extraction:
-
Wash the cells three times with ice-cold PBS to remove unincorporated [³H]-oleate.[6]
-
Lyse the cells by adding 0.2 M NaOH to each well and incubating with shaking for 30 minutes.[6]
-
Collect the lysate and reserve an aliquot for protein concentration determination (e.g., Lowry or BCA assay).
-
Extract lipids from the remaining lysate by adding chloroform:methanol (2:1) and vortexing. Centrifuge to separate the phases and collect the lower organic phase.[6]
-
-
Thin-Layer Chromatography (TLC):
-
Dry the extracted lipids under a stream of nitrogen.
-
Resuspend the dried lipids in a small volume of chloroform:methanol.
-
Spot the samples onto a TLC plate.
-
Develop the TLC plate using the hexane:ethyl ether:acetic acid solvent system.[6]
-
Visualize the lipid spots (e.g., with iodine vapor) and identify the cholesteryl ester bands based on a standard.
-
-
Quantification:
-
Scrape the silica corresponding to the cholesteryl ester bands into scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
-
Protocol 2: Analysis of Intracellular Lipid Content
This protocol quantifies the levels of free cholesterol, cholesteryl esters, and triglycerides in cell lysates.
Materials:
-
Treated cell lysates (from Protocol 1, Step 3, before radiolabeling)
-
Lipid extraction solvents (Chloroform:Methanol 2:1)
-
Kits for quantifying free cholesterol, total cholesterol, and triglycerides.
Procedure:
-
Lipid Extraction:
-
Extract lipids from cell lysates as described in Protocol 1, Step 3.
-
Dry the lipid extract under nitrogen.
-
-
Lipid Quantification:
-
Resuspend the dried lipids in the appropriate assay buffer provided with the quantification kits.
-
Measure free cholesterol and triglyceride levels according to the manufacturer's instructions.
-
To determine cholesteryl ester content, measure total cholesterol and subtract the free cholesterol value.
-
Normalize the lipid content to the initial protein concentration of the lysate.
-
Protocol 3: Visualization and Quantification of Lipid Droplets
This protocol uses fluorescent staining to visualize and quantify intracellular lipid droplets.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
Treatment compounds (this compound, controls)
-
4% Paraformaldehyde (PFA) in PBS
-
Bodipy 493/503 or Nile Red staining solution
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with the this compound and controls as described in Protocol 1.
-
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Incubate the cells with Bodipy 493/503 or Nile Red staining solution for 15-30 minutes at room temperature, protected from light.
-
If desired, counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Wash the cells to remove excess stain.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope. Lipid droplets will appear as green (Bodipy) or yellow/gold (Nile Red) puncta.
-
Capture images from multiple random fields for each treatment condition.
-
Use image analysis software to quantify the number and total area of lipid droplets per cell.[8]
-
Signaling Pathways and Workflows
Caption: ACAT1 inhibition by the cis isomer blocks cholesteryl ester formation.
Caption: Workflow for assessing the effects of this compound.
References
- 1. Potential Role of Acyl-Coenzyme A:Cholesterol Transferase (ACAT) Inhibitors as Hypolipidemic and Antiatherosclerosis Drugs | Semantic Scholar [semanticscholar.org]
- 2. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 4. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the allosterism of acyl-CoA:cholesterol acyltransferase (ACAT) by using various sterols: in vitro and intact cell studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. In vitro exploration of ACAT contributions to lipid droplet formation during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ACAT-IN-1 Cis-Isomer Cell Permeability In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA:cholesterol acyltransferase 1 (ACAT-1) is a critical intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA.[1][2] This process is integral to cellular cholesterol homeostasis.[3] Dysregulation of ACAT-1 activity has been implicated in various pathologies, including atherosclerosis, cancer, and Alzheimer's disease.[1][2][3] Consequently, ACAT-1 inhibitors are a promising class of therapeutic agents.[1][4] ACAT-IN-1 is a representative inhibitor of this enzyme. The delivery of such inhibitors to their intracellular target is contingent on their ability to permeate the cell membrane. Therefore, assessing the cell permeability of ACAT-IN-1, and specifically its cis-isomer, is a crucial step in its development as a potential therapeutic agent.[5]
These application notes provide detailed protocols for two standard in vitro methods to assess the cell permeability of the cis-isomer of ACAT-IN-1: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion, while the Caco-2 assay utilizes a human colon adenocarcinoma cell line that forms a monolayer mimicking the intestinal epithelium, thereby accounting for both passive diffusion and active transport mechanisms.[6][7][8]
Signaling Pathway and Experimental Workflow
To visualize the context of ACAT-1 inhibition and the experimental approaches to measure permeability, the following diagrams are provided.
Caption: ACAT-1 signaling pathway and the inhibitory action of ACAT-IN-1.
Caption: General workflow for in vitro cell permeability assessment.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a rapid and cost-effective method to determine the passive permeability of a compound.[9] It utilizes a 96-well microtiter plate with a filter support coated with a lipid solution to create an artificial membrane.[7]
Materials:
-
ACAT-IN-1 cis-isomer
-
96-well filter plates (e.g., Millipore MultiScreen-IP PAMPA filter plate)
-
96-well acceptor plates (low-binding)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Reference compounds: Atenolol (low permeability), Metoprolol (high permeability)
-
UV/Vis spectrophotometer or LC-MS/MS system
Protocol:
-
Preparation of Donor Solutions:
-
Prepare a 10 mM stock solution of ACAT-IN-1 cis-isomer and reference compounds in DMSO.
-
Dilute the stock solutions in PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be less than 1%.
-
-
Coating the Filter Plate:
-
Add 5 µL of the lipid solution to each well of the filter plate.
-
Allow the solvent to evaporate for at least 1 hour in a fume hood.
-
-
Assembling the PAMPA Plate:
-
Add 200 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Carefully place the lipid-coated filter plate on top of the acceptor plate.
-
Add 200 µL of the donor solutions (ACAT-IN-1 cis-isomer and reference compounds) to the corresponding wells of the filter plate.
-
-
Incubation:
-
Cover the plate assembly to prevent evaporation.
-
Incubate at room temperature for 4-16 hours with gentle shaking.
-
-
Sample Analysis:
-
After incubation, carefully separate the filter and acceptor plates.
-
Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = [-VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA]t / [C]equilibrium)
Where:
-
VD = Volume of donor well (cm³)
-
VA = Volume of acceptor well (cm³)
-
A = Filter area (cm²)
-
t = Incubation time (s)
-
[CA]t = Compound concentration in the acceptor well at time t
-
[C]equilibrium = Equilibrium concentration = ([C]D, initial * VD) / (VD + VA)
Data Presentation:
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| ACAT-IN-1 cis-isomer | Experimental Value | High/Medium/Low |
| Atenolol (Low Control) | < 1 | Low |
| Metoprolol (High Control) | > 10 | High |
Caco-2 Permeability Assay
The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption of drugs.[6][10] Caco-2 cells, when cultured on semi-permeable filter supports, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[11][12] This assay can assess both passive and active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
ACAT-IN-1 cis-isomer
-
Lucifer yellow (for monolayer integrity testing)
-
Reference compounds: Atenolol (low permeability), Propranolol (high permeability), and Verapamil (P-gp substrate/inhibitor)
-
LC-MS/MS system
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks.
-
Seed the cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Permeability Assay (Bidirectional Transport):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport:
-
Add HBSS (pH 6.5) containing 10 µM ACAT-IN-1 cis-isomer and control compounds to the apical (upper) chamber.
-
Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add HBSS (pH 7.4) containing 10 µM ACAT-IN-1 cis-isomer and control compounds to the basolateral chamber.
-
Add fresh HBSS (pH 7.4) to the apical chamber.
-
-
-
Incubation and Sampling:
-
Incubate the plates at 37°C with 5% CO₂ for 2 hours with gentle shaking.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis:
-
Analyze the concentration of the compounds in the collected samples using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = Rate of permeation (µmol/s)
-
A = Surface area of the filter (cm²)
-
C₀ = Initial concentration in the donor chamber (µM)
The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio ≥ 2 suggests that the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[11]
Data Presentation:
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification | Potential for Active Efflux |
| ACAT-IN-1 cis-isomer | Experimental Value | Experimental Value | Calculated Value | High/Medium/Low | Yes/No |
| Atenolol (Low Control) | < 1 | < 1 | ~ 1 | Low | No |
| Propranolol (High Control) | > 10 | > 10 | ~ 1 | High | No |
| Verapamil (Efflux Control) | < 5 | > 10 | > 2 | Moderate | Yes |
Considerations for ACAT-IN-1 Cis-Isomer
-
Isomer Stability: It is crucial to confirm the stability of the cis-isomer of ACAT-IN-1 under the experimental conditions. Isomerization to the trans-form could affect the permeability results. The analytical method (e.g., chiral chromatography) should be able to distinguish between the cis and trans isomers.
-
Solubility: Ensure that the test concentration of ACAT-IN-1 cis-isomer is below its aqueous solubility limit in the assay buffer to avoid precipitation, which would lead to an underestimation of permeability.
-
Lipophilicity: As an ACAT inhibitor, ACAT-IN-1 is likely to be lipophilic. This may lead to high membrane retention in the PAMPA assay. It is important to quantify the amount of compound remaining in the donor chamber and on the filter to calculate mass balance.
-
Metabolism: Caco-2 cells express some metabolic enzymes. Although the incubation time is short, potential metabolism of the ACAT-IN-1 cis-isomer should be considered, especially if recovery is low.
By following these detailed protocols and considering the specific properties of the ACAT-IN-1 cis-isomer, researchers can obtain reliable in vitro data on its cell permeability, which is essential for its further development as a therapeutic agent.
References
- 1. What are ACAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. enamine.net [enamine.net]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Standard Operating Procedure for ACAT-IN-1 cis Isomer in Cancer Cell Lines
Application Note and Protocols
Introduction
Acyl-CoA: cholesterol acyltransferase 1 (ACAT1) has emerged as a significant therapeutic target in oncology.[1][2][3] This enzyme plays a crucial role in cellular cholesterol metabolism by converting free cholesterol into cholesteryl esters for storage.[2] In numerous cancer types, including bladder, breast, liver, lung, and ovarian cancer, ACAT1 is overexpressed and contributes to tumor progression, proliferation, and metastasis.[1][2][4] Inhibition of ACAT1 has been demonstrated to suppress cancer cell growth, induce apoptosis, and enhance the efficacy of chemotherapeutic agents.[5]
ACAT-IN-1 cis isomer is a potent inhibitor of ACAT with a reported half-maximal inhibitory concentration (IC50) of 100 nM.[6][7][8] This document provides a detailed standard operating procedure (SOP) for the utilization of this compound in cancer cell line-based research. It outlines protocols for preparing the inhibitor, determining its effects on cell viability and apoptosis, and investigating its impact on key signaling pathways.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Acyl-CoA: cholesterol acyltransferase (ACAT) | [6][7] |
| IC50 | 100 nM | [6][7][8] |
| Molecular Formula | C₂₇H₃₄N₂O₄ | N/A |
| Molecular Weight | 450.57 g/mol | N/A |
| Storage (Lyophilized) | -20°C, desiccated, stable for 36 months | [6] |
| Storage (In Solution) | -20°C, use within 1 month | [6] |
Table 2: Example IC50 Values for Cisplatin in Ovarian Cancer Cell Lines with and without ACAT-1 Inhibition
| Cell Line | Cisplatin IC50 (Control) | Cisplatin IC50 (ACAT-1 Inhibited) |
| OC-314 | 11.88 ± 1.23 µM | 7.736 ± 1.05 µM |
| SKOV-3 | 20.28 ± 2.32 µM | 10.77 ± 2.11 µM |
| IGROV-1 | 16.14 ± 2.45 µM | 10.27 ± 1.64 µM |
| Data is generalized from a study on ACAT-1 inhibition and may not be specific to the cis isomer of ACAT-IN-1.[5] |
Experimental Protocols
-
Reconstitution: The lyophilized this compound should be reconstituted in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). To enhance solubility, the tube may be warmed to 37°C and sonicated.[7]
-
Aliquoting: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can lead to degradation of the compound.[6]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for longer-term storage (up to 6 months).[7]
-
Cell Line Maintenance: Culture the desired cancer cell lines (e.g., OVCAR-5, CaOV3, MDA-MB-231) in their recommended growth medium supplemented with fetal bovine serum and antibiotics.[9][10] Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. Remove the old medium from the cells and replace it with the medium containing the inhibitor. A vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration) should always be included.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the selected time.
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[12]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.[12]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Experimental workflow for the use of this compound.
Caption: Simplified signaling pathway of ACAT1 inhibition in cancer cells.
References
- 1. ACAT1 promotes proliferation and metastasis of bladder cancer via AKT/GSK3β/c-Myc signaling pathway [jcancer.org]
- 2. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. librarysearch.colby.edu [librarysearch.colby.edu]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of acyl-CoA cholesterol acyltransferase (ACAT-1) role in ovarian cancer progression—An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. glpbio.com [glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. Chemoresistant Cancer Cell Lines Are Characterized by Migratory, Amino Acid Metabolism, Protein Catabolism and IFN1 Signalling Perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Studying Apolipoprotein B Secretion Using ACAT-IN-1 cis isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apolipoprotein B (ApoB) is the primary structural protein of very-low-density lipoproteins (VLDL) and low-density lipoproteins (LDL), which are central to the transport of triglycerides and cholesterol in the bloodstream. The overproduction of ApoB-containing lipoproteins by the liver is a key factor in the development of dyslipidemia and atherosclerosis. The enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) plays a crucial role in the final step of cholesterol esterification, a critical process for the assembly and secretion of ApoB-containing lipoproteins.
There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestine, the sites of lipoprotein assembly. The inhibition of ACAT, particularly ACAT2, has been investigated as a therapeutic strategy to reduce the secretion of atherogenic lipoproteins.
ACAT-IN-1 cis isomer is a potent inhibitor of ACAT with a reported IC50 of 100 nM. These application notes provide a framework for utilizing this compound as a tool to investigate the role of ACAT in ApoB secretion from hepatic cells. The provided protocols and expected outcomes are based on studies using other well-characterized ACAT inhibitors and can be adapted for use with this compound.
Principle of the Method
ACAT catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoA. These cholesteryl esters, along with triglycerides, form the neutral lipid core of nascent VLDL particles in the endoplasmic reticulum (ER). The lipidation of ApoB is essential for its proper folding, stability, and subsequent secretion from the hepatocyte. Inhibition of ACAT is hypothesized to reduce the availability of cholesteryl esters, thereby impairing the assembly and secretion of ApoB-containing lipoproteins. This can lead to the intracellular degradation of ApoB. By treating hepatic cell cultures with this compound, researchers can study the impact of reduced cholesterol esterification on the quantity and composition of secreted ApoB-containing lipoproteins.
Signaling Pathway of ApoB Secretion and ACAT Inhibition
The following diagram illustrates the central role of ACAT in the assembly and secretion of ApoB-containing lipoproteins and the mechanism of its inhibition.
Caption: Role of ACAT2 in ApoB-lipoprotein assembly and secretion.
Quantitative Data from Studies with ACAT Inhibitors
The following tables summarize quantitative data from published studies on the effects of various ACAT inhibitors on ApoB secretion and related parameters in the human hepatoma cell line, HepG2. This data provides an expectation of the results that could be obtained using the potent ACAT inhibitor, this compound.
Table 1: Effect of ACAT Inhibitors on ApoB Secretion in HepG2 Cells
| ACAT Inhibitor | Concentration | Duration of Treatment | % Decrease in ApoB Secretion | Reference |
| CI-1011 | 10 nmol/L | 24 hours | 25% | [1] |
| CI-1011 | 1 µmol/L | 24 hours | 27% | [1] |
| CI-1011 | 10 µmol/L | 24 hours | 43% | [1] |
| FCE 27677 | 10 µmol/L | Not Specified | Significant reduction | [2] |
| DuP 128 | 10 µmol/L | 24 hours | No significant effect | [1] |
Table 2: Effect of ACAT Inhibitors on Cellular Parameters in HepG2 Cells
| ACAT Inhibitor | Concentration | % Inhibition of ACAT Activity | % Decrease in Cellular Cholesteryl Ester Mass | Reference |
| CI-1011 | 10 µmol/L | 79% | 32% | [1] |
| DuP 128 | 10 µmol/L | 85% | 42% | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on ApoB secretion.
Protocol 1: Determination of the Effect of this compound on ApoB-100 Secretion from HepG2 Cells
Objective: To quantify the dose-dependent effect of this compound on the secretion of ApoB-100 from HepG2 cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Oleic acid
-
Phosphate Buffered Saline (PBS)
-
ELISA kit for human ApoB-100
-
Bicinchoninic acid (BCA) protein assay kit
Experimental Workflow:
Caption: Workflow for quantifying ApoB-100 secretion.
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HepG2 cells in 12-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Serum Starvation: Once confluent, wash the cells twice with PBS and incubate in serum-free DMEM containing 0.1% fatty acid-free BSA for 16-24 hours to synchronize the cells.
-
Treatment: Prepare fresh serum-free DMEM with 0.1% BSA. For experiments investigating the effect of fatty acid loading, supplement the media with oleic acid complexed to BSA (e.g., 0.4 mM oleic acid/0.5% BSA).
-
Prepare a dose-response curve for this compound (e.g., 0, 10, 50, 100, 500, 1000 nM). The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
-
Remove the starvation medium and add the treatment media containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Sample Collection:
-
Collect the conditioned media from each well and centrifuge to remove any detached cells. Store the supernatant at -80°C until analysis.
-
Wash the cell monolayers twice with cold PBS and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).
-
-
Quantification:
-
Measure the concentration of ApoB-100 in the conditioned media using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the total protein concentration in the cell lysates using a BCA protein assay.
-
-
Data Analysis: Normalize the amount of secreted ApoB-100 to the total cellular protein content for each well to account for any variations in cell number.
Protocol 2: Pulse-Chase Analysis of ApoB-100 Synthesis and Secretion
Objective: To determine if the reduction in secreted ApoB-100 is due to decreased synthesis, increased intracellular degradation, or impaired secretion.
Materials:
-
All materials from Protocol 1
-
[35S]methionine/cysteine labeling medium
-
Lysis buffer for immunoprecipitation (e.g., RIPA buffer)
-
Antibody against human ApoB-100
-
Protein A/G-agarose beads
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or autoradiography film
Experimental Workflow:
Caption: Pulse-chase experimental workflow for ApoB-100.
Procedure:
-
Cell Preparation: Culture and treat HepG2 cells with this compound or vehicle as described in Protocol 1.
-
Pulse Labeling: After the pre-treatment period, replace the medium with methionine/cysteine-free DMEM containing [35S]methionine/cysteine and the respective treatments (this compound or vehicle). Incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins.
-
Chase: After the pulse, wash the cells and replace the medium with complete DMEM containing an excess of unlabeled methionine and cysteine, along with the treatments.
-
Time Points: At various time points during the chase (e.g., 0, 30, 60, 90, 120 minutes), collect both the conditioned medium and the cell lysates.
-
Immunoprecipitation: Immunoprecipitate ApoB-100 from both the cell lysates (intracellular ApoB) and the media (secreted ApoB) using a specific anti-ApoB antibody and protein A/G-agarose beads.
-
Analysis: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and visualize the radiolabeled ApoB-100 by autoradiography or phosphorimaging.
-
Quantification: Quantify the band intensities to determine the amount of newly synthesized ApoB-100 remaining in the cells and secreted into the medium at each time point. This will allow for the determination of the kinetics of ApoB-100 secretion and intracellular degradation.
Conclusion
The use of this compound provides a powerful tool for dissecting the role of cholesterol esterification in the assembly and secretion of apolipoprotein B-containing lipoproteins. The protocols outlined above, in conjunction with the provided quantitative context from studies with other ACAT inhibitors, offer a robust framework for researchers to investigate the potential of ACAT inhibition as a therapeutic strategy for dyslipidemia. It is important to note that the effects of ACAT inhibitors can be cell-line and compound-specific, as evidenced by the differential effects of CI-1011 and DuP 128 on ApoB secretion. Therefore, careful dose-response and mechanistic studies are essential when characterizing the effects of this compound.
References
- 1. ApoB100 secretion from HepG2 cells is decreased by the ACAT inhibitor CI-1011: an effect associated with enhanced intracellular degradation of ApoB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of acyl-CoA: cholesterol acyltransferase decreases apolipoprotein B-100-containing lipoprotein secretion from HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of ACAT-IN-1 cis Isomer in Mouse Models
For research use only. Not for use in diagnostic procedures.
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters for storage. Two isoforms, ACAT1 and ACAT2, have been identified, playing distinct roles in cellular cholesterol homeostasis. Dysregulation of ACAT activity has been implicated in various pathologies, including atherosclerosis, Alzheimer's disease, and certain cancers, making it a promising therapeutic target.
ACAT-IN-1 cis isomer is a potent inhibitor of ACAT with an IC50 of 100 nM[1][2]. Like many small molecule inhibitors targeting enzymatic pockets, ACAT inhibitors are often highly hydrophobic. This characteristic presents a significant challenge for in vivo administration, requiring specialized formulation strategies to ensure solubility, stability, and bioavailability. This document provides a detailed, though theoretical, methodology for the in vivo administration of this compound in mouse models, based on established protocols for other hydrophobic ACAT inhibitors, such as F12511[3][4].
Note: The following protocols are proposed based on methodologies for similar compounds and have not been experimentally validated for this compound. Researchers should perform initial dose-finding and toxicity studies to establish the optimal and safe dosage for their specific mouse model and experimental goals.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 145961-79-1 | [1][] |
| Molecular Formula | C29H25NO2 | [2][] |
| Molecular Weight | 419.51 g/mol | [2][] |
| In Vitro Potency (IC50) | 100 nM | [1][2] |
Table 2: Proposed Dosing Regimen for Pilot Study
| Parameter | Proposed Value | Notes |
| Dose Range | 5 - 50 mg/kg | To be determined empirically in a dose-escalation study. A similar hydrophobic ACAT inhibitor, F12511, has been used at ~46 mg/kg.[4] |
| Administration Route | Intravenous (IV) | Based on protocols for liposomal formulations of other hydrophobic ACAT inhibitors to maximize bioavailability and enable brain penetration.[4] |
| Dosing Frequency | Every 24-48 hours | Dependent on pharmacokinetic studies determining the half-life of the compound. For F12511, ACAT activity returned to normal 24-48 hours post-injection.[4] |
| Vehicle | Stealth Liposome Formulation | Recommended due to the hydrophobic nature of ACAT inhibitors.[3][4] |
Table 3: Example Pharmacokinetic Parameters to be Determined
| Parameter | Description | Example Value (for a similar compound) |
| Tmax | Time to reach maximum plasma concentration | 1-2 hours |
| Cmax | Maximum plasma concentration | To be determined |
| t1/2 | Elimination half-life | 12-24 hours |
| AUC | Area under the plasma concentration-time curve | To be determined |
| Bioavailability | The fraction of the administered dose that reaches systemic circulation | To be determined |
Experimental Protocols
Protocol 1: Preparation of Stealth Liposome Nanoparticle Formulation of this compound
This protocol is adapted from a method used for the ACAT inhibitor F12511 and is designed to encapsulate the hydrophobic this compound into stealth liposomes for improved in vivo delivery[3][4].
Materials:
-
This compound
-
DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
Egg Phosphatidylcholine (PC)
-
Ethanol, anhydrous
-
Phosphate-buffered saline (PBS), sterile
-
Glass vials
-
Rotary evaporator or nitrogen stream
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 200 nm pore size)
Procedure:
-
Component Dissolution: In a glass vial, dissolve this compound, DSPE-PEG2000, and egg PC in anhydrous ethanol. The molar ratio of the components should be optimized, but a starting point could be similar to that used for other inhibitors.
-
Solvent Evaporation: Create a thin lipid film by evaporating the ethanol using a rotary evaporator or a gentle stream of nitrogen gas. Ensure all ethanol is removed.
-
Hydration: Hydrate the dried lipid film by adding sterile PBS. The volume will depend on the desired final concentration.
-
Sonication: Resuspend the lipid film by sonicating the mixture in a bath sonicator until the solution becomes a homogenous, milky suspension.
-
Extrusion (Optional but Recommended): To obtain uniformly sized nanoparticles, pass the liposome suspension through an extruder with a polycarbonate membrane (e.g., 200 nm) multiple times (e.g., 10-15 times). This will create nanoparticles with a more consistent size distribution.
-
Sterilization: Sterilize the final nanoparticle formulation by passing it through a 0.22 µm syringe filter.
-
Storage: Store the nanoparticle solution at 4°C. Stability should be assessed, but similar formulations are stable for several months[3].
Protocol 2: In Vivo Administration to Mice
Materials:
-
Mouse model (e.g., C57BL/6 for initial studies, or a disease-specific model)
-
Nanoparticle-formulated this compound
-
Sterile insulin syringes with appropriate gauge needles (e.g., 27-30G)
-
Animal restrainer
-
Warming lamp (for tail vein injections)
Procedure:
-
Animal Preparation: Acclimatize mice to the experimental conditions for at least one week.
-
Dose Calculation: Calculate the required volume of the nanoparticle solution based on the desired mg/kg dose and the individual mouse's body weight.
-
Administration:
-
For intravenous (IV) administration, warm the mouse's tail using a warming lamp to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Slowly inject the calculated volume of the nanoparticle solution into a lateral tail vein.
-
-
Monitoring: Monitor the mice for any signs of acute toxicity immediately following the injection and at regular intervals thereafter. This includes observing changes in behavior, posture, and activity levels.
-
Follow-up: Proceed with the experimental timeline, which may include behavioral testing, tissue collection for pharmacokinetic or pharmacodynamic analysis, or monitoring of disease progression.
Visualizations
Caption: Simplified signaling pathway of ACAT inhibition.
Caption: General experimental workflow for in vivo studies.
References
- 1. glpbio.com [glpbio.com]
- 2. adooq.com [adooq.com]
- 3. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low efficacy of ACAT-IN-1 cis isomer in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low efficacy with the cis isomer of ACAT-IN-1 in cell culture experiments.
Troubleshooting Guides
Problem: Observed efficacy of ACAT-IN-1 (cis isomer) is significantly lower than expected.
This guide provides a systematic approach to identifying the potential source of the issue.
1. Compound Integrity and Isomeric Purity
-
Question: Could the low efficacy be due to the inherent properties of the cis isomer or potential isomerization to the less active trans form?
-
Troubleshooting Steps:
-
Confirm Isomeric Purity: Verify the isomeric purity of your ACAT-IN-1 stock. Cis-trans isomers can have significantly different biological activities.[1][2][3] It is possible that the cis isomer is inherently less active than the trans isomer, or that the reported activity for "ACAT-IN-1" is primarily attributed to the trans form.
-
Assess Isomerization Potential: Cis-trans isomerization can sometimes occur under specific conditions (e.g., exposure to light, certain solvents, or temperature changes).[4][5]
-
Prepare fresh solutions of the compound for each experiment.
-
Protect the compound from light during storage and handling.
-
Consider analyzing the isomeric ratio in your stock solution and in the cell culture medium over time using techniques like HPLC or NMR.
-
-
2. Compound Solubility and Stability in Culture
-
Question: Is the ACAT-IN-1 (cis isomer) precipitating out of the cell culture medium or degrading over the course of the experiment?
-
Troubleshooting Steps:
-
Verify Solubility: The solubility of ACAT-IN-1 is a critical factor.[6]
-
Visually inspect the culture medium for any signs of precipitation after adding the compound.
-
Determine the optimal solvent for your stock solution and ensure it is compatible with your cell line at the final concentration used.[6]
-
-
Evaluate Stability: The compound may not be stable in the cell culture environment (e.g., due to pH, enzymatic degradation).
-
Incubate the compound in your cell culture medium (without cells) for the duration of a typical experiment.
-
At various time points, collect aliquots of the medium and analyze the concentration of the intact compound using a suitable analytical method like HPLC or LC-MS.
-
-
3. Cellular Uptake and Efflux
-
Question: Is the cis isomer of ACAT-IN-1 able to effectively cross the cell membrane and reach its intracellular target, ACAT1?
-
Troubleshooting Steps:
-
Assess Cell Permeability: The physicochemical properties of the cis isomer might hinder its ability to enter the cells.
-
Perform a cellular uptake assay to quantify the intracellular concentration of the compound. This can be achieved using methods like LC-MS/MS on cell lysates.
-
-
Consider Efflux Pumps: Cells can actively pump out compounds using efflux transporters (e.g., P-glycoprotein).
-
If you suspect efflux, you can co-incubate your cells with the ACAT-IN-1 cis isomer and a known efflux pump inhibitor to see if the efficacy is restored.
-
-
4. Experimental Conditions and Assay System
-
Question: Are the experimental setup and the method used to measure ACAT1 inhibition appropriate and optimized?
-
Troubleshooting Steps:
-
Optimize Compound Concentration and Incubation Time:
-
Perform a dose-response experiment with a wide range of concentrations.
-
Conduct a time-course experiment to determine the optimal incubation period.
-
-
Validate the Assay: Ensure your assay for measuring ACAT1 activity is sensitive and specific.
-
Include appropriate positive and negative controls. A known, potent ACAT1 inhibitor can serve as a positive control.
-
The vehicle (e.g., DMSO) used to dissolve the compound should be used as a negative control.
-
-
Cell Line Considerations:
-
Confirm that your chosen cell line expresses ACAT1 at a sufficient level. You can verify this by Western blot or qPCR.
-
Different cell lines may have varying sensitivities to the inhibitor.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the function of ACAT1 and why is it targeted?
A1: ACAT1 (Acyl-CoA:cholesterol acyltransferase 1) is an enzyme primarily located in the endoplasmic reticulum that plays a crucial role in cellular cholesterol homeostasis.[7][8] It catalyzes the formation of cholesteryl esters from free cholesterol and fatty acyl-CoAs.[9][10] This process is essential for storing cholesterol within lipid droplets.[8] Dysregulation of ACAT1 activity has been implicated in various diseases, including atherosclerosis, cancer, and neurodegenerative disorders, making it an attractive therapeutic target.[7][11]
Q2: What is the difference between the cis and trans isomers of a compound?
A2: Cis and trans isomers, also known as geometric isomers, are molecules that have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms around a double bond or a ring structure.[2] In the cis isomer, functional groups are on the same side, while in the trans isomer, they are on opposite sides.[2] This difference in 3D structure can significantly impact how the molecule interacts with its biological target, leading to differences in activity.[1][3]
Q3: How can I be sure my this compound is pure?
A3: The purity of your compound should be verified by the supplier's certificate of analysis (CoA). If you have concerns about the isomeric purity or potential degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and purity of your sample.
Q4: What are the expected downstream effects of ACAT1 inhibition?
A4: Inhibition of ACAT1 is expected to lead to a decrease in the formation of cholesteryl esters and an accumulation of free cholesterol within the cell, particularly in the endoplasmic reticulum.[8] This can trigger various downstream cellular responses, including the suppression of the SREBP (Sterol Regulatory Element-Binding Protein) pathway, which in turn can reduce the uptake of lipids.[8] In cancer cells, ACAT1 inhibition has been shown to suppress proliferation.[8]
Q5: What are some common solvents for preparing ACAT-IN-1 stock solutions?
A5: According to available data, ACAT-IN-1 is soluble in DMSO.[6] When preparing stock solutions, it is crucial to use a solvent that will not be toxic to your cells at the final working concentration. It is recommended to prepare high-concentration stock solutions and then dilute them in the cell culture medium.
Quantitative Data Summary
Table 1: Solubility and Stock Solution Preparation for ACAT-IN-1 (cis isomer)
| Property | Value | Reference |
| Molecular Weight | 419.51 g/mol | [6] |
| Solubility | Soluble in DMSO | [6] |
| Storage | Store at -20°C | [6] |
| Stock Solution Preparation (for 1 mM) | ||
| Mass | Volume of DMSO | |
| 1 mg | 2.3837 mL | [6] |
| 5 mg | 11.9187 mL | [6] |
| 10 mg | 23.8373 mL | [6] |
Note: Always refer to the batch-specific molecular weight on the product vial for the most accurate calculations.
Experimental Protocols
Protocol 1: Assessment of ACAT-IN-1 (cis isomer) Stability in Cell Culture Medium
-
Objective: To determine the stability of the compound in the experimental medium over time.
-
Materials:
-
ACAT-IN-1 (cis isomer) stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (the same used for your experiments)
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a working solution of ACAT-IN-1 (cis isomer) in the cell culture medium at the final concentration you use in your experiments (e.g., 10 µM).
-
Aliquot the solution into multiple microcentrifuge tubes.
-
Place the tubes in a 37°C incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube and store it at -80°C until analysis.
-
Analyze the concentration of the intact compound in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of the compound versus time to determine its stability profile.
-
Protocol 2: Cellular ACAT1 Activity Assay
-
Objective: To measure the inhibitory effect of ACAT-IN-1 (cis isomer) on ACAT1 activity in cultured cells.
-
Materials:
-
Your cell line of interest
-
ACAT-IN-1 (cis isomer)
-
Positive control (a known ACAT1 inhibitor)
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
A commercially available ACAT1 activity assay kit (these often use a fluorescent or radioactive substrate) or an in-house developed assay.
-
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of ACAT-IN-1 (cis isomer), the positive control, and the vehicle control.
-
Incubate for the desired period.
-
Wash the cells with PBS and then lyse them according to the assay kit's instructions.
-
Measure the protein concentration of each lysate.
-
Perform the ACAT1 activity assay on the cell lysates, following the manufacturer's protocol.
-
Normalize the ACAT1 activity to the protein concentration for each sample.
-
Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control.
-
Plot the percentage of inhibition versus the compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Simplified ACAT1 signaling pathway and the point of inhibition by ACAT-IN-1.
Caption: Troubleshooting workflow for low efficacy of ACAT-IN-1 (cis isomer).
References
- 1. mdpi.com [mdpi.com]
- 2. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 3. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optochemical Control of Therapeutic Agents through Photocatalyzed Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glpbio.com [glpbio.com]
- 7. What are ACAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
ACAT-IN-1 Cis Isomer Optimization for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration and stability of the ACAT-IN-1 cis isomer for in vitro experiments. The following information addresses common challenges and provides detailed protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is ACAT-IN-1 and why is the cis isomer important?
ACAT-IN-1 is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cellular cholesterol metabolism.[1][2][3][[“]] The cis isomer of ACAT-IN-1 is the biologically active form with a reported IC50 of 100 nM.[5][6][7] Maintaining the compound in its cis conformation is critical for achieving accurate and reproducible results in in vitro studies.
Q2: What are the primary challenges when working with the this compound?
Q3: How should I store the lyophilized powder and stock solutions of this compound?
Proper storage is crucial to maintain the integrity of the compound. The lyophilized powder should be stored at -20°C and kept desiccated; under these conditions, it is stable for up to 36 months.[5] Once dissolved, stock solutions should be stored at -20°C and used within one month to prevent loss of potency.[5][6] It is highly recommended to aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[5]
Q4: What is the recommended solvent for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[6] When preparing stock solutions, ensure the DMSO is of high purity and anhydrous, as water content can affect compound stability.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Higher than expected IC50 value | 1. Isomerization of the cis isomer to the less active trans isomer. 2. Degradation of the compound due to improper storage or handling. 3. Issues with the experimental setup (e.g., cell density, incubation time). | 1. Prepare fresh dilutions from a new aliquot of the stock solution, ensuring minimal exposure to light. 2. Verify the age and storage conditions of your stock solution. If older than one month, prepare a new stock from lyophilized powder. 3. Optimize your assay parameters, such as cell seeding density and treatment duration.[8] |
| High variability between replicates | 1. Inconsistent concentrations of the active cis isomer due to differential exposure to light during plate setup. 2. Pipetting errors or uneven cell seeding. 3. Non-specific binding of the compound to the plate or other surfaces.[9] | 1. Protect the stock solution and the prepared assay plates from light at all times using amber tubes and by covering them with aluminum foil.[10] 2. Ensure thorough mixing of cell suspensions and use calibrated pipettes.[8] 3. Consider using low-binding plates and pre-incubating the plates with a blocking agent if non-specific binding is suspected. |
| Complete loss of activity | 1. Significant degradation or isomerization of the compound. 2. Incorrect preparation of the stock solution. | 1. Discard the current stock solution and prepare a fresh one from the lyophilized powder. 2. Re-verify the calculations for the stock solution concentration. 3. To confirm the integrity of the new stock, consider analytical validation via HPLC if available. |
Quantitative Data Summary
| Parameter | This compound |
| Molecular Formula | C29H25NO2 |
| Molecular Weight | 419.51 g/mol |
| CAS Number | 145961-79-1 |
| IC50 | 100 nM[5][6][7] |
| Solubility | Soluble in DMSO[6] |
| Storage (Lyophilized) | -20°C, desiccated, for up to 36 months[5] |
| Storage (in DMSO) | -20°C for up to 1 month[5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution in DMSO, with precautions to minimize isomerization.
-
Pre-Experiment Preparation:
-
Thaw the lyophilized this compound vial to room temperature in a desiccator.
-
Use anhydrous, high-purity DMSO.
-
Prepare all materials in an area with minimal light. Use amber-colored tubes or wrap tubes in aluminum foil.[10]
-
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized powder to ensure all contents are at the bottom.
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration. For example, for 1 mg of ACAT-IN-1 (MW: 419.51), you would add 23.84 µL of DMSO.
-
Carefully add the calculated volume of DMSO to the vial.
-
Vortex gently for 1-2 minutes until the compound is fully dissolved. To aid dissolution, you can warm the tube to 37°C and sonicate for a short period.[6]
-
-
Aliquoting and Storage:
Protocol 2: In Vitro Cell-Based Assay Workflow
This protocol provides a general workflow for using this compound in a cell-based assay, emphasizing steps to maintain its stability.
-
Cell Seeding:
-
Seed cells in a multi-well plate at a predetermined optimal density.[8]
-
Incubate the cells overnight to allow for attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Thaw a single-use aliquot of the 10 mM ACAT-IN-1 stock solution at room temperature, protected from light.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions immediately before adding to the cells.
-
Carefully add the diluted compound to the appropriate wells.
-
Protect the plate from light by covering it with a lid and aluminum foil.
-
-
Incubation and Analysis:
-
Incubate the plate for the desired treatment duration in a standard cell culture incubator.
-
Following incubation, perform your chosen cell-based assay (e.g., viability, apoptosis, or a specific functional assay) according to the manufacturer's protocol.
-
Visualizations
Caption: Recommended workflow for preparing and using this compound.
References
- 1. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting ACAT1 in cancer: from threat to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. adooq.com [adooq.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | CAS#:145961-79-1 | Chemsrc [chemsrc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
how to resolve ACAT-IN-1 cis isomer solubility issues in aqueous buffers
Welcome to the technical support center for ACAT-IN-1 cis isomer. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a potent inhibitor of Acyl-coenzyme A:cholesterol acyltransferase (ACAT), with an IC50 of 100 nM.[1][2][3] ACAT is a key enzyme in cellular cholesterol metabolism, responsible for converting free cholesterol into cholesteryl esters for storage.[4][5][6] Inhibition of this enzyme is a strategy being explored for various diseases, including cancer and Alzheimer's disease.[4][6][7]
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
Yes, this is a common issue. This compound is a hydrophobic molecule and, like many small molecule inhibitors, exhibits poor solubility in aqueous solutions. Its chemical structure lends itself to low water solubility, necessitating the use of organic solvents or other solubility-enhancing techniques for experimental use.[8][9][10]
Q3: What is the recommended solvent for creating a stock solution?
The recommended solvent for creating a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1] The compound is readily soluble in DMSO.
Q4: After diluting my DMSO stock solution into an aqueous buffer, the compound precipitates. What should I do?
Precipitation upon dilution is a clear indicator that the solubility limit of the compound in the final aqueous buffer has been exceeded. Please refer to the Troubleshooting Guide below for a step-by-step workflow to address this issue.
Solubility Data
The following table summarizes the known solubility properties of this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₂₉H₂₅NO₂ | [1][] |
| Molecular Weight | 419.51 g/mol | [1][] |
| CAS Number | 145961-79-1 | [1][3] |
| Solubility | Soluble in DMSO. Poor in aqueous solutions. | [1] |
Example Co-Solvent Formulations
For in vivo or challenging in vitro systems, co-solvent formulations may be necessary. The following table, adapted from protocols for other poorly soluble ACAT inhibitors, provides examples of formulations that can be tested.[12] Note: These are starting points and may require optimization for your specific experimental conditions.
| Formulation | Composition | Final Concentration (Example) | Notes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.99 mM) | Aims for a clear solution. Good for many applications. |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.99 mM) | May result in a suspension. Requires sonication. |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.99 mM) | For oral administration or specific in vivo studies. Clear solution. |
Troubleshooting Guide: Resolving Precipitation Issues
If you observe precipitation after diluting your DMSO stock into an aqueous buffer, follow this workflow.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps to prepare a concentrated stock solution of this compound.
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder (MW: 419.51 g/mol ). For example, weigh 4.2 mg of the compound.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Calculation Example: For 4.2 mg of compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (L) = 0.0042 g / (0.010 mol/L * 419.51 g/mol ) = 0.001 L = 1.0 mL
-
-
-
Ensure Complete Dissolution:
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Diluting Stock Solution into Aqueous Buffer
This protocol describes how to dilute the DMSO stock into your final experimental buffer.
-
Prepare Aqueous Buffer: Prepare your final working buffer (e.g., PBS, DMEM, etc.).
-
Pre-warm Buffer (Optional but Recommended): Warm the aqueous buffer to your experimental temperature (e.g., 37°C). This can help maintain solubility.
-
Perform Serial Dilution: It is critical to perform the dilution by adding the stock solution to the buffer, not the other way around.
-
Pipette the required volume of your aqueous buffer into a new tube.
-
While vortexing the buffer gently, add the small volume of the 10 mM DMSO stock solution dropwise to achieve your final desired concentration. This rapid mixing helps prevent localized high concentrations that can lead to immediate precipitation.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation (cloudiness, particulates). If observed, refer to the Troubleshooting Guide.
Signaling Pathway Context
ACAT1 plays a crucial role in cellular metabolism, and its dysregulation is linked to cancer progression. One of the key pathways it influences is the AKT signaling cascade, which is central to cell proliferation and survival.[13]
Caption: Role of ACAT1 in the AKT/GSK3β/c-Myc signaling pathway.[13]
Decision Guide for Solubility Enhancement
If standard dilution fails, a more systematic approach to enhancing solubility is required. This diagram outlines the decision-making process.
Caption: Decision guide for selecting a solubility enhancement strategy.
References
- 1. glpbio.com [glpbio.com]
- 2. adooq.com [adooq.com]
- 3. This compound | CAS#:145961-79-1 | Chemsrc [chemsrc.com]
- 4. Targeting ACAT1 in cancer: from threat to treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ACAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. path.web.ua.pt [path.web.ua.pt]
- 10. japer.in [japer.in]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ACAT1 promotes proliferation and metastasis of bladder cancer via AKT/GSK3β/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of ACAT-IN-1 cis isomer in experimental setups
Welcome to the technical support center for ACAT-IN-1 (cis isomer). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor in their experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent the degradation of the active cis isomer and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is ACAT-IN-1 and why is the cis isomer important?
A1: ACAT-IN-1 is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in cellular cholesterol metabolism.[1] The cis isomer of ACAT-IN-1 is the biologically active form with a reported IC50 of 100 nM.[2][3][4] It is crucial to maintain the compound in its cis configuration to ensure accurate and reproducible experimental outcomes. The stability of cis isomers can be influenced by factors such as temperature, pH, and light, which can lead to isomerization to the less active or inactive trans isomer.[5]
Q2: What are the recommended storage conditions for ACAT-IN-1 (cis isomer)?
A2: Proper storage is critical to prevent degradation and isomerization. Based on supplier recommendations, the following conditions should be adhered to:
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | 36 months | Keep desiccated.[2] |
| Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid multiple freeze-thaw cycles.[2][6][7] |
| Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid multiple freeze-thaw cycles.[6] |
Q3: How should I prepare a stock solution of ACAT-IN-1 (cis isomer)?
A3: ACAT-IN-1 (cis isomer) is soluble in DMSO.[6] To prepare a stock solution, follow these steps:
-
Allow the lyophilized powder to reach room temperature before opening the vial to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.
-
To aid dissolution, you can gently warm the tube to 37°C and sonicate for a short period.[6]
-
Once dissolved, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
Q4: What factors can cause the degradation or isomerization of the cis isomer in my experiments?
A4: The stability of the cis isomer can be compromised by several factors:
-
Temperature: Elevated temperatures can provide the activation energy needed for isomerization to the more stable trans form.[5]
-
Light: Exposure to UV light can induce photoisomerization.[8] It is advisable to protect solutions from light.
-
pH: The stability of similar compounds has been shown to be pH-dependent.[9] While specific data for ACAT-IN-1 is limited, it is best to maintain a neutral pH unless the experimental protocol requires otherwise.
-
Solvent Polarity: The rate of isomerization can be influenced by the polarity of the solvent.[5] For consistency, it is recommended to use DMSO for stock solutions and to be mindful of the final solvent concentration in your assay medium.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with ACAT-IN-1 (cis isomer).
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected inhibitory activity | 1. Degradation of the cis isomer: The compound may have isomerized to the less active trans form due to improper storage or handling. 2. Incorrect concentration: Errors in stock solution preparation or dilution. 3. Cell health: The cells used in the assay may not be healthy or at the optimal density.[10] | 1. Verify compound integrity: If possible, analyze the compound using HPLC to determine the cis/trans ratio. Prepare a fresh stock solution from a new vial of lyophilized powder, ensuring proper storage and handling procedures are followed. 2. Recalculate and prepare fresh dilutions: Double-check all calculations and use calibrated pipettes. 3. Optimize cell culture conditions: Ensure cells are healthy, within a low passage number, and seeded at an optimal density for the specific assay.[10] |
| High variability between replicate experiments | 1. Inconsistent isomerization: The extent of isomerization may vary between experiments due to differences in light exposure, temperature, or incubation times. 2. Pipetting errors: Inaccurate dispensing of the inhibitor or other reagents. | 1. Standardize experimental conditions: Protect all solutions containing ACAT-IN-1 from light by using amber tubes or covering them with foil. Ensure consistent incubation times and temperatures. Prepare fresh dilutions for each experiment. 2. Improve pipetting technique: Use calibrated pipettes and ensure thorough mixing of solutions before dispensing. |
| No inhibitory effect observed | 1. Complete degradation of the cis isomer: The compound may have fully converted to the inactive trans form. 2. Inactive batch of the compound: Although rare, the initial product may not have the correct isomeric purity. | 1. Acquire a new vial of the compound: Prepare a fresh stock solution and test its activity. 2. Check the certificate of analysis (CoA): Verify the purity and isomeric identity of the compound from the supplier's CoA. If in doubt, contact the supplier's technical support. |
Experimental Protocols
Protocol 1: Preparation of ACAT-IN-1 (cis isomer) for Cell-Based Assays
This protocol provides a general guideline for preparing ACAT-IN-1 for use in cell culture experiments.
Protocol 2: Quantification of cis/trans Isomer Ratio by HPLC
This protocol outlines a general method for analyzing the isomeric purity of ACAT-IN-1. Specific parameters may need to be optimized for your HPLC system.
References
- 1. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel acyl-CoA:cholesterol acyltransferase inhibitors. Synthesis and biological activity of 3-quinolylurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACAT-IN-1 cis isomer | CAS#:145961-79-1 | Chemsrc [chemsrc.com]
- 5. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. adooq.com [adooq.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Technical Support Center: Managing Off-Target Effects of ACAT-IN-1 cis Isomer in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the potential off-target effects of the ACAT-IN-1 cis isomer in cellular assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is ACAT-IN-1 and its primary mechanism of action?
A1: ACAT-IN-1 is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] The cis isomer of ACAT-IN-1 is a potent ACAT inhibitor with a reported IC50 of 100 nM.[3] By inhibiting ACAT, ACAT-IN-1 blocks the conversion of cholesterol to cholesteryl esters, leading to an increase in intracellular free cholesterol.
Q2: What are the known isoforms of ACAT, and is ACAT-IN-1 selective?
A2: There are two main isoforms of ACAT: ACAT1 and ACAT2. ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and kidneys, while ACAT2 is primarily found in the intestines and liver. The selectivity profile of this compound for ACAT1 versus ACAT2 is not extensively documented in publicly available literature. Non-selective or ACAT1-selective inhibition has been linked to potential toxicity due to the accumulation of free cholesterol in certain cell types.[4]
Q3: What are the potential off-target effects of ACAT inhibitors in general?
A3: Broad-spectrum ACAT inhibitors have been associated with adverse effects in clinical trials, including adrenal toxicity and the accumulation of free cholesterol in macrophages, which can be cytotoxic.[5] Some ACAT inhibitors have also been shown to have off-target effects on various receptors and enzymes, such as the pregnane X receptor, which can influence the metabolism of other drugs.[5] It is crucial to experimentally determine the off-target profile of this compound in your specific cellular model.
Q4: How can I determine if the observed cellular phenotype is due to an off-target effect of this compound?
A4: Several strategies can be employed to distinguish between on-target and off-target effects:
-
Use a structurally distinct ACAT inhibitor: If a different ACAT inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.
-
Rescue experiment: Attempt to rescue the phenotype by providing a downstream product of the ACAT enzyme, such as a source of cholesteryl esters, if feasible in your experimental system.
-
Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of ACAT1 and/or ACAT2. If the phenotype is still observed in the absence of the target protein, it is likely an off-target effect.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm direct binding of this compound to ACAT in intact cells.[1][2][6][7][8]
Q5: What is the difference between the cis and trans isomers of a molecule, and why is it important for ACAT-IN-1?
A5: Cis and trans isomers, also known as geometric isomers, have the same chemical formula but differ in the spatial arrangement of atoms around a double bond or a ring structure.[9] This difference in three-dimensional shape can significantly impact their biological activity, including binding affinity for their intended target and potential off-target interactions. The cis isomer of ACAT-IN-1 is reported as the active ACAT inhibitor. The biological activity and off-target profile of the trans isomer are not well-documented. It is crucial to use the correct isomer in your experiments and to be aware of potential isomerization.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in cellular assays.
| Problem | Possible Cause | Troubleshooting Steps |
| High cell toxicity at expected effective concentrations. | 1. Accumulation of toxic levels of free cholesterol due to potent ACAT inhibition. 2. Off-target cytotoxicity. | 1a. Perform a dose-response curve to determine the optimal non-toxic concentration. 1b. Reduce the incubation time with the inhibitor. 2a. Test the effect of a structurally unrelated ACAT inhibitor. 2b. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your primary assay. 2c. Consider performing a broad off-target screening, such as a kinome scan, to identify potential off-target interactions. |
| Inconsistent or unexpected results between experiments. | 1. Isomerization of the cis isomer to the less active trans isomer. 2. Degradation of the compound in cell culture media. 3. Variability in cell density or confluency. | 1a. Protect the compound from light, as photoisomerization can occur.[10][11] 1b. Prepare fresh stock solutions regularly and store them properly, protected from light and at the recommended temperature. 2a. Check the stability of this compound in your specific cell culture media over the time course of your experiment. 3a. Standardize cell seeding density and ensure consistent confluency at the time of treatment. |
| No observable effect at the expected IC50. | 1. Low expression of ACAT in the cell line. 2. Rapid metabolism of the inhibitor by the cells. 3. Incorrect isomer or degraded compound. | 1a. Confirm ACAT1 and/or ACAT2 expression in your cell line by Western blot or qPCR. 2a. Increase the concentration of the inhibitor or reduce the incubation time. 3a. Verify the identity and purity of your this compound stock by analytical methods (e.g., HPLC, NMR). |
| Observed phenotype does not align with known ACAT inhibition effects. | 1. Off-target effects are dominating the cellular response. 2. The cellular context (e.g., specific cell line, culture conditions) alters the downstream consequences of ACAT inhibition. | 1a. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in your cells.[1][2][6][7][8] 1b. Consider a proteome-wide thermal shift assay (CETSA-MS) to identify off-target binding partners. 1c. Utilize a commercial kinase selectivity profiling service to screen for off-target kinase inhibition.[3][12][13][14][15] 2a. Carefully review the literature for the specific roles of ACAT and cholesterol metabolism in your chosen cell model. |
Experimental Protocols
Protocol 1: NBD-Cholesterol-Based Cellular ACAT Activity Assay
This assay measures ACAT activity by monitoring the fluorescence of NBD-cholesterol, which is weakly fluorescent in the polar environment of the cell membrane but becomes highly fluorescent when esterified and stored in the nonpolar environment of lipid droplets.[16]
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
Serum-free cell culture medium
-
NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol)
-
This compound
-
Positive control ACAT inhibitor (e.g., Avasimibe)
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
The following day, remove the growth medium and wash the cells once with serum-free medium.
-
Prepare a working solution of NBD-cholesterol in serum-free medium (e.g., 1-5 µg/mL).
-
Prepare serial dilutions of this compound and the positive control inhibitor in the NBD-cholesterol-containing medium. Include a vehicle control (e.g., DMSO).
-
Add the treatment solutions to the cells and incubate for a predetermined time (e.g., 4-24 hours) at 37°C and 5% CO2.
-
After incubation, wash the cells twice with PBS to remove excess NBD-cholesterol.
-
Add PBS to each well and measure the fluorescence using a plate reader.
Data Analysis:
-
Subtract the background fluorescence from wells containing cells but no NBD-cholesterol.
-
Normalize the fluorescence intensity of treated wells to the vehicle control.
-
Plot the normalized fluorescence against the inhibitor concentration to determine the IC50 value.
Protocol 2: [14C]Oleic Acid-Based Cellular Cholesterol Esterification Assay
This assay directly measures the incorporation of radiolabeled oleic acid into cholesteryl esters, providing a quantitative measure of ACAT activity.
Materials:
-
Cells of interest
-
6-well or 12-well tissue culture plates
-
Cell culture medium
-
[14C]Oleic acid complexed to bovine serum albumin (BSA)
-
This compound
-
Positive control ACAT inhibitor
-
Hexane/Isopropanol (3:2, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)
-
Cholesterol and cholesteryl oleate standards
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed cells in 6-well or 12-well plates and grow to 80-90% confluency.
-
Pre-incubate the cells with various concentrations of this compound, a positive control, or vehicle in serum-free medium for 1-2 hours.
-
Add [14C]oleic acid-BSA complex to the medium (final concentration e.g., 0.1-0.5 µCi/mL) and incubate for an additional 2-4 hours.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells and extract the lipids by adding hexane/isopropanol (3:2, v/v).
-
Separate the organic phase and evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of hexane and spot it onto a TLC plate, alongside cholesterol and cholesteryl oleate standards.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the lipid spots (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Normalize the counts per minute (CPM) for each sample to the total protein content of the cell lysate.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway of ACAT Inhibition
References
- 1. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CETSA [cetsa.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 10. Cis-trans photoisomerization of fluorescent-protein chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ambitbio.com [ambitbio.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
ACAT-IN-1 Cis Isomer Stock Solution Stability: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of ACAT-IN-1 cis isomer stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to use high-purity, anhydrous DMSO to prepare your stock solution.[1]
Q2: What are the recommended storage conditions and duration for this compound stock solutions?
A2: For short-term storage, aliquots of the stock solution can be kept at -20°C for up to one month.[1][2] For longer-term storage, it is advisable to store aliquots at -80°C, which can extend the stability for up to six months.[1] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1][2]
Q3: My this compound powder is difficult to dissolve. What should I do?
A3: To facilitate the dissolution of this compound, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[1] Ensure the vial is tightly sealed during this process to prevent solvent evaporation and contamination.
Q4: Is the cis isomer of ACAT-IN-1 expected to be stable?
Q5: How can I protect my stock solution from potential degradation?
A5: Given that many complex organic molecules are sensitive to light, it is a good practice to protect this compound stock solutions from light exposure. Use amber or opaque vials for storage and minimize exposure to ambient light during handling.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced or inconsistent experimental results. | Isomerization of the cis form to the less active or inactive trans form. | 1. Prepare fresh stock solutions from lyophilized powder. 2. Verify the isomeric purity of your stock solution using HPLC (see Experimental Protocols). 3. Ensure proper storage conditions (-80°C for long-term) and avoid light exposure. |
| Degradation of the compound due to improper storage. | 1. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][2] 2. Store at the recommended temperature (-20°C for up to 1 month, -80°C for up to 6 months).[1] | |
| Precipitate forms in the stock solution upon freezing or storage. | The solution may be supersaturated, or the solvent quality is poor. | 1. Ensure the compound is fully dissolved initially, using gentle warming (37°C) and sonication if necessary.[1] 2. Use high-purity, anhydrous DMSO. 3. Consider preparing a slightly lower concentration stock solution if precipitation persists. |
| Difficulty in dissolving the lyophilized powder. | Compound characteristics. | 1. Follow the recommended procedure of gentle warming to 37°C and sonication.[1] 2. Ensure the appropriate volume of solvent is used to achieve the desired concentration. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Solvent | DMSO | [1] |
| Short-Term Storage | -20°C for up to 1 month | [1][2] |
| Long-Term Storage | -80°C for up to 6 months | [1] |
| Lyophilized Form Stability | 36 months at -20°C (desiccated) | [2] |
| IC50 | 100 nM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Add the required volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, gently vortex the vial. If necessary, warm the vial to 37°C and sonicate for a few minutes until the solid is completely dissolved.[1]
-
Once dissolved, dispense the stock solution into single-use aliquots in amber or opaque cryovials.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Quantification of Cis/Trans Isomer Ratio by HPLC
While a specific HPLC method for ACAT-IN-1 is not published, a general reversed-phase HPLC (RP-HPLC) method can be adapted to separate and quantify the cis and trans isomers. Researchers should develop and validate a method specific to their instrumentation and requirements.
-
Column: A C18 or a specialized column with high shape selectivity for isomers (e.g., C30) is recommended.[8]
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer (e.g., phosphate buffer) can be optimized.[8][9]
-
Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., determined by UV-Vis scan).
-
Standard Preparation: Prepare a dilution of your ACAT-IN-1 stock solution in the mobile phase.
-
Analysis: Inject the diluted sample. The cis and trans isomers should elute as distinct peaks. The relative peak areas can be used to determine the percentage of each isomer.
-
Validation: For accurate quantification, the method should be validated for linearity, precision, and accuracy using reference standards for both isomers if available.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Inhibition of ACAT-mediated cholesterol esterification.
References
- 1. glpbio.com [glpbio.com]
- 2. adooq.com [adooq.com]
- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stability of cis vs trans isomers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. This compound | CAS#:145961-79-1 | Chemsrc [chemsrc.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. iosrphr.org [iosrphr.org]
troubleshooting unexpected cytotoxicity of ACAT-IN-1 cis isomer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity with the ACAT-IN-1 cis isomer.
Troubleshooting Guide
This guide is designed to help you systematically troubleshoot unexpected cytotoxic effects observed during your experiments with this compound.
Issue 1: Higher than expected cytotoxicity in treated cells.
Question: My cells are showing significant death at concentrations where I expect to see only ACAT inhibition. What could be the cause?
Answer: Unexpected cytotoxicity can stem from several factors, ranging from the compound itself to the experimental setup. Here’s a step-by-step guide to identify the potential cause.
Step 1: Verify Compound Quality and Handling
-
Purity and Identity: Confirm the purity and identity of your this compound lot. Impurities or degradation products could be responsible for the cytotoxicity.
-
Storage and Stability: this compound in solution should be stored at -20°C and used within one month to prevent degradation.[1][2] Avoid multiple freeze-thaw cycles.[1] Lyophilized powder is stable for 36 months when stored desiccated at -20°C.[1]
-
Isomerization: The cis isomer could potentially isomerize to the trans isomer or other degradation products, especially under certain light or temperature conditions. While specific data on ACAT-IN-1 isomerization is limited, this is a potential factor.[]
Step 2: Evaluate Experimental Parameters
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. It's recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[4] Run a vehicle control (cells treated with the same concentration of solvent) to assess this.
-
Cell Density: Very high or very low cell densities can influence the apparent cytotoxicity of a compound.[5][6] Ensure you are using an optimal and consistent cell seeding density.
-
Incubation Time: The duration of exposure to the compound can significantly impact cytotoxicity. Consider performing a time-course experiment to determine the onset of cytotoxicity.
Step 3: Investigate the Mechanism of Cytotoxicity
-
On-Target Cytotoxicity: Inhibition of ACAT1 can lead to an accumulation of free cholesterol, which can be toxic to cells, particularly macrophages and immune cells.[7][8] This is a known class effect of ACAT inhibitors.
-
Off-Target Effects: The cis isomer of ACAT-IN-1 may have off-target activities that contribute to cytotoxicity. Identifying these would require further investigation using techniques like profiling against a panel of kinases or other enzymes.
-
Apoptosis vs. Necrosis: Determine the mode of cell death (apoptosis or necrosis) using assays like Annexin V/PI staining. This can provide clues about the cytotoxic mechanism.
Troubleshooting Workflow
Here is a logical workflow to follow when troubleshooting unexpected cytotoxicity:
Caption: A stepwise workflow for troubleshooting unexpected cytotoxicity.
Issue 2: Inconsistent results between experiments.
Question: I'm observing variable cytotoxicity with this compound across different experimental replicates. What could be the reason?
Answer: Inconsistent results are often due to subtle variations in experimental conditions.
-
Assay Variability: Different cytotoxicity assays measure different cellular parameters (e.g., membrane integrity, metabolic activity).[9] Ensure you are using a robust and reproducible assay.
-
Cell Passage Number: Cells at high passage numbers can have altered phenotypes and drug sensitivities. Use cells within a consistent and low passage number range.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to avoid degradation.[2]
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of ACAT-IN-1?
A1: ACAT-IN-1 is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), with an IC50 of 100 nM for the cis isomer.[1][2][10] ACAT is an enzyme that converts free cholesterol into cholesteryl esters for storage in lipid droplets.[11][12] By inhibiting ACAT, ACAT-IN-1 prevents this conversion, leading to an increase in intracellular free cholesterol.
Q2: Are there two isoforms of ACAT? Does ACAT-IN-1 inhibit both?
A2: Yes, there are two isoforms, ACAT1 and ACAT2. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver.[12][13] The specific inhibitory profile of this compound against each isoform is not always clearly stated in vendor information, so it is advisable to consult the specific product datasheet or relevant literature if isoform specificity is critical for your experiments.
Q3: Why would inhibiting ACAT be cytotoxic?
A3: The accumulation of excessive free cholesterol in cellular membranes can be toxic.[8] This can disrupt membrane function, induce endoplasmic reticulum (ER) stress, and trigger apoptotic pathways. Some early ACAT inhibitors failed in clinical trials due to such cytotoxic effects.[7][14]
ACAT1 Signaling and Potential for Cytotoxicity
Caption: Inhibition of ACAT1 by ACAT-IN-1 can lead to cytotoxicity.
Q4: Is the cis isomer expected to be more or less cytotoxic than the trans isomer?
A4: There is currently no publicly available data directly comparing the cytotoxicity of the cis and trans isomers of ACAT-IN-1. The different three-dimensional structures of the isomers could lead to differences in on-target potency, off-target binding, and metabolic stability, all of which could influence their cytotoxic profiles.
Q5: What are some recommended assays to measure the cytotoxicity of this compound?
A5: A multi-assay approach is recommended to get a comprehensive understanding of the cytotoxic effects.
-
LDH Assay: Measures the release of lactate dehydrogenase from cells with damaged membranes, indicating necrosis or late apoptosis.[15]
-
MTT/XTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[9]
-
Calcein-AM Assay: This fluorescent assay measures the esterase activity in live cells, providing a direct count of viable cells.[4]
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay that can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells and appropriate culture medium
-
96-well clear-bottom assay plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
LDH cytotoxicity assay kit (commercially available)
-
Vehicle control (DMSO)
-
Lysis buffer (provided in the kit for maximum LDH release control)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Include the following controls:
-
No-treatment control: Cells in medium only.
-
Vehicle control: Cells treated with the highest concentration of DMSO used for the compound dilutions.
-
Maximum LDH release control: A set of wells to be treated with lysis buffer later.
-
Medium background control: Wells with medium only (no cells).
-
-
Remove the old medium from the cells and add the medium containing the different concentrations of ACAT-IN-1 or controls.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay:
-
Approximately 30 minutes before the end of the incubation, add lysis buffer to the "maximum LDH release" control wells.
-
Following the manufacturer's instructions for the LDH kit, transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the recommended time (usually 20-30 minutes), protected from light.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis:
-
Subtract the medium background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental Value - No-treatment Control) / (Maximum LDH Release Control - No-treatment Control)
-
Protocol 2: MTT Cell Viability Assay
Materials:
-
Cells and appropriate culture medium
-
96-well assay plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the LDH assay protocol.
-
Incubation: Incubate for the desired exposure time.
-
MTT Addition:
-
Add MTT solution to each well (typically 10% of the total volume).
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at a wavelength between 540 and 600 nm.
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability: % Viability = 100 * (Absorbance of treated cells) / (Absorbance of no-treatment control)
-
Data Presentation
Table 1: Example Cytotoxicity Data for this compound
| Concentration (µM) | % Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle) | 100 ± 4.5 | 2.1 ± 1.5 |
| 0.1 | 98 ± 5.1 | 3.5 ± 2.0 |
| 1 | 95 ± 6.2 | 5.8 ± 2.3 |
| 5 | 75 ± 8.9 | 22.4 ± 5.6 |
| 10 | 52 ± 7.4 | 45.1 ± 6.8 |
| 25 | 21 ± 4.8 | 78.9 ± 8.2 |
| 50 | 5 ± 2.1 | 95.3 ± 4.1 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Table 2: Troubleshooting Checklist
| Checkpoint | Yes/No | Notes |
| Compound | ||
| Purity confirmed? | ||
| Stored correctly? | ||
| Fresh dilutions used? | ||
| Experimental Setup | ||
| Vehicle control included? | ||
| Solvent concentration <0.5%? | ||
| Consistent cell density? | ||
| Consistent cell passage number? | ||
| Assay | ||
| Positive control included? | ||
| Background control included? | ||
| Assay performed as per protocol? |
References
- 1. adooq.com [adooq.com]
- 2. glpbio.com [glpbio.com]
- 4. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 10. This compound | CAS#:145961-79-1 | Chemsrc [chemsrc.com]
- 11. What are ACAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The recent insights into the function of ACAT1: A possible anti-cancer therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
adjusting incubation time for optimal ACAT-IN-1 cis isomer activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the ACAT-IN-1 cis isomer in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time to achieve optimal activity of the this compound?
Q2: How does the cis-trans isomerization of ACAT-IN-1 affect its activity over time?
A2: ACAT-IN-1, like many molecules with rotational restriction, can exist as cis and trans isomers. The cis isomer is reported to be the potent inhibitor of ACAT. Over time in solution, the cis isomer may gradually convert to the less active trans isomer. The rate of this isomerization is influenced by factors such as solvent, temperature, and light exposure. To ensure maximal inhibitory activity, it is crucial to use freshly prepared solutions of ACAT-IN-1 and minimize prolonged storage of solutions. The table below provides a hypothetical representation of the relationship between incubation time, the proportion of the active cis isomer, and the resulting ACAT activity.
Data Presentation
Table 1: Hypothetical Time-Dependent Activity of this compound
| Incubation Time (Hours) | Estimated % Cis Isomer | Expected ACAT Inhibition (%) | Notes |
| 0 | >98% | >95% | Freshly prepared solution. |
| 2 | ~90% | ~90% | Minimal isomerization expected. |
| 8 | ~70% | ~70% | Noticeable decrease in activity may occur. |
| 24 | ~40% | ~40% | Significant loss of potency is likely. |
| 48 | <20% | <20% | Substantial conversion to the less active trans isomer. |
Note: This data is illustrative and intended to demonstrate the potential impact of cis-trans isomerization over time. Actual results may vary.
Experimental Protocols
Protocol: Time-Course Analysis of ACAT-IN-1 Inhibition in a Cell-Based Assay
This protocol outlines a method to determine the optimal incubation time for this compound in a cell-based assay by measuring the inhibition of cholesterol esterification.
Materials:
-
Cells expressing ACAT1 or ACAT2 (e.g., HepG2, CHO cells)
-
Cell culture medium and supplements
-
This compound
-
DMSO (for stock solution)
-
[³H]Oleate complexed to bovine serum albumin (BSA)
-
Cell lysis buffer
-
Hexane/Isopropanol (3:2, v/v)
-
Silica gel for thin-layer chromatography (TLC)
-
Scintillation counter and fluid
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
ACAT-IN-1 Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentrations in a serum-free medium.
-
Time-Course Incubation:
-
Remove the growth medium from the cells.
-
Add the medium containing different concentrations of ACAT-IN-1 or vehicle control (DMSO) to the wells.
-
Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) at 37°C in a CO₂ incubator.
-
-
Cholesterol Esterification Assay:
-
At the end of each incubation period, add [³H]Oleate-BSA complex to each well and incubate for an additional 2 hours.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with the cell lysis buffer.
-
-
Lipid Extraction and Analysis:
-
Extract the lipids from the cell lysate using hexane/isopropanol.
-
Separate the cholesterol esters from free oleate using TLC.
-
Quantify the amount of [³H]cholesteryl oleate by scintillation counting.
-
-
Data Analysis: Calculate the percentage of ACAT inhibition for each concentration and time point relative to the vehicle control. Plot the inhibition percentage against the incubation time to determine the optimal duration for maximal inhibition.
Mandatory Visualizations
Caption: Workflow for determining the optimal incubation time of ACAT-IN-1.
Caption: ACAT signaling pathway and the inhibitory action of ACAT-IN-1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no inhibition observed | 1. Degradation of ACAT-IN-1: The cis isomer may have converted to the less active trans isomer. 2. Suboptimal Incubation Time: The incubation period may be too short for the inhibitor to exert its effect. 3. Incorrect Concentration: The concentration of ACAT-IN-1 may be too low. 4. Cell Health: Cells may be unhealthy or have low ACAT activity. | 1. Use a freshly prepared solution of ACAT-IN-1 for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C and use within one month.[1][2] 2. Perform a time-course experiment to determine the optimal incubation time for your specific cell line. 3. Verify the concentration of your stock solution and perform a dose-response experiment to determine the IC50 in your assay. 4. Ensure cells are healthy and in the logarithmic growth phase. Check for mycoplasma contamination. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dispensing of inhibitor or reagents. 3. Edge Effects: Wells on the edge of the plate may behave differently due to temperature or evaporation gradients. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. Avoid using the outer wells of the plate for experimental samples. Fill them with PBS or media to maintain humidity. |
| Unexpected cell toxicity | 1. High Concentration of DMSO: The final concentration of the vehicle (DMSO) may be toxic to the cells. 2. Off-target Effects: At high concentrations, ACAT-IN-1 may have off-target effects. 3. Accumulation of Free Cholesterol: Inhibition of ACAT can lead to an accumulation of free cholesterol, which can be toxic to some cell types. | 1. Ensure the final DMSO concentration is below 0.5% (v/v) or a level that is non-toxic to your specific cell line. 2. Use the lowest effective concentration of ACAT-IN-1 as determined by a dose-response curve. 3. Monitor cell viability using assays like MTT or trypan blue exclusion. Consider reducing the incubation time or inhibitor concentration. |
| Difficulty in reproducing results | 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. 2. Variability in Reagents: Different lots of serum or other reagents can affect cell behavior. | 1. Use cells with a consistent and low passage number for all experiments. 2. Test new lots of critical reagents before use in large-scale experiments. |
References
dealing with batch-to-batch variability of ACAT-IN-1 cis isomer
Welcome to the technical support center for ACAT-IN-1 cis isomer. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges arising from the batch-to-batch variability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), with a reported IC50 of 100 nM.[1][2][3] ACAT is an enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[4][5] By inhibiting ACAT, ACAT-IN-1 prevents this conversion, leading to an accumulation of free cholesterol in the endoplasmic reticulum and a reduction in cellular cholesteryl ester levels.[5][6] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver.[7]
Q2: What are the potential therapeutic applications of ACAT-IN-1?
Due to its role in cholesterol metabolism, ACAT inhibition is being explored for various diseases. Dysregulation of ACAT is implicated in atherosclerosis, cancer, and neurodegenerative disorders like Alzheimer's disease.[4][6] For instance, inhibiting ACAT1 has been shown to suppress tumor growth and enhance the anti-tumor immune response.[5] In the context of Alzheimer's disease, ACAT inhibition may reduce the production of β-amyloid peptides.[6]
Q3: How should I store and handle this compound?
Proper storage is crucial to maintain the stability and activity of the compound. For lyophilized powder, it is recommended to store it at -20°C, desiccated, for up to 36 months.[2] Once in solution, it should be stored at -20°C and used within one month to avoid loss of potency.[2][3] It is advisable to aliquot the solution to prevent multiple freeze-thaw cycles.[2]
Q4: What are the common causes of batch-to-batch variability in small molecule inhibitors like ACAT-IN-1?
Batch-to-batch variability can stem from several factors during the synthesis and purification process. These can include differences in the purity of the final compound, the presence of residual solvents or byproducts, and variations in the isomeric ratio (cis vs. trans). These inconsistencies can significantly impact the compound's solubility, potency, and ultimately, the reproducibility of experimental results.
Troubleshooting Guides
This section provides solutions to common problems researchers may encounter when using this compound, particularly those related to batch-to-batch variability.
Problem 1: Inconsistent IC50 values between different batches.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Purity Differences | 1. Verify Purity: Request the Certificate of Analysis (CoA) from the supplier for each batch and compare the purity data.[8] If not provided, perform an in-house purity assessment using HPLC. (See Protocol 1)2. Normalize Concentration: Adjust the concentration of the compound based on the purity of each batch to ensure you are using the same amount of active ingredient. |
| Presence of Inactive Isomers | 1. Isomeric Ratio Analysis: The biological activity may differ between the cis and trans isomers.[9] Use analytical techniques like chiral HPLC or NMR to determine the isomeric ratio in each batch. (See Protocol 2)2. Source a Reliable Supplier: If significant variations are observed, consider sourcing the compound from a supplier that provides detailed information on isomeric purity. |
| Degradation of the Compound | 1. Check Storage Conditions: Ensure the compound has been stored correctly (lyophilized at -20°C, solution at -20°C for no longer than a month).[2][3]2. Fresh Preparations: Prepare fresh stock solutions from the lyophilized powder for critical experiments. |
| Assay Variability | 1. Standardize Assay Protocol: Ensure all experimental parameters (cell density, incubation time, reagent concentrations) are consistent across experiments.[10][11]2. Include Controls: Always include a positive and negative control in your experiments to monitor for assay drift.[12] |
Problem 2: The compound is not dissolving properly or is precipitating out of solution.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | 1. Consult Supplier's Datasheet: Verify the recommended solvent for ACAT-IN-1. While datasheets may recommend solvents like DMSO, the solubility can still vary between batches.2. Test Different Solvents: If solubility issues persist, test other common solvents for small molecules, such as ethanol or DMF, on a small scale. |
| Low Purity/Impurities | 1. Assess Purity: Impurities can significantly affect the solubility of the compound. Analyze the purity of the batch using HPLC. (See Protocol 1)2. Filter the Solution: Before use, filter the stock solution through a 0.22 µm syringe filter to remove any insoluble matter. |
| Supersaturation | 1. Gentle Warming and Sonication: To aid dissolution, you can gently warm the solution (e.g., to 37°C) and use a sonicator bath.[3]2. Prepare Lower Concentration Stocks: If the compound precipitates at high concentrations, prepare a more dilute stock solution. |
| Buffer Incompatibility | 1. Check Buffer pH and Composition: The solubility of a compound can be pH-dependent. Ensure the pH and composition of your experimental buffer are compatible with the compound.2. Minimize DMSO Concentration: When diluting the stock solution into aqueous buffers, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to prevent precipitation. |
Problem 3: Unexpected or off-target effects are observed in experiments.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Presence of Bioactive Impurities | 1. Impurity Profiling: Use LC-MS to identify any potential impurities in your batch of ACAT-IN-1. (See Protocol 3)2. Compare with Different Batches: If possible, test a different batch of the compound to see if the off-target effects persist. |
| Non-specific Activity | 1. Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to ACAT inhibition, use a different, structurally unrelated ACAT inhibitor as a control.2. Perform Target Engagement Assays: If available, use a target engagement assay to confirm that ACAT-IN-1 is binding to ACAT in your experimental system. |
| Cellular Toxicity | 1. Assess Cytotoxicity: Determine the cytotoxic concentration of the compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).2. Use Lower Concentrations: If the compound is toxic at the desired concentration, try to use the lowest effective concentration to minimize off-target effects.[13] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of an ACAT-IN-1 batch.
Materials:
-
ACAT-IN-1 sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of ACAT-IN-1 in DMSO. Dilute this stock solution to a final concentration of 10 µg/mL in a 50:50 mixture of ACN and water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Isomeric Ratio Analysis by Chiral HPLC
This protocol outlines a method for separating and quantifying the cis and trans isomers of ACAT-IN-1.
Materials:
-
ACAT-IN-1 sample
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA)
-
Chiral HPLC column (e.g., Chiralcel OD-H or similar)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of ACAT-IN-1 in the mobile phase.
-
Mobile Phase Preparation: A typical mobile phase for chiral separations is a mixture of hexane and IPA. The exact ratio may need to be optimized (e.g., 90:10 hexane:IPA).
-
HPLC Conditions:
-
Column: Chiral stationary phase
-
Flow Rate: 0.5 - 1.0 mL/min (optimize for best separation)
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Isocratic Elution: Use a constant mobile phase composition.
-
-
Data Analysis: The two isomers should elute as separate peaks. The ratio of the isomers is determined by comparing the area of the two peaks.
Protocol 3: Identity and Impurity Profiling by LC-MS
This protocol is for confirming the identity of ACAT-IN-1 and identifying potential impurities.
Materials:
-
ACAT-IN-1 sample
-
LC-MS system with an electrospray ionization (ESI) source
-
Same mobile phases and column as in Protocol 1
Procedure:
-
LC Separation: Perform the HPLC separation as described in Protocol 1.
-
MS Detection:
-
Ionization Mode: ESI positive
-
Mass Range: Scan a range that includes the expected molecular weight of ACAT-IN-1 (419.51 g/mol ).
-
Data Acquisition: Acquire full scan mass spectra.
-
-
Data Analysis:
-
Confirm the presence of the [M+H]+ ion for ACAT-IN-1 at m/z 420.5.
-
Analyze the mass spectra of any minor peaks to identify potential impurities.
-
Visualizations
Caption: Simplified signaling pathway of ACAT inhibition by ACAT-IN-1.
Caption: Experimental workflow for quality control of new ACAT-IN-1 batches.
Caption: A decision tree for troubleshooting common issues with ACAT-IN-1.
References
- 1. This compound | CAS#:145961-79-1 | Chemsrc [chemsrc.com]
- 2. adooq.com [adooq.com]
- 3. glpbio.com [glpbio.com]
- 4. What are ACAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of the expression of ACAT genes in human tissues by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chemical Tools for Studying the Impact of cis/trans Prolyl Isomerization on Signaling: A Case Study on RNA Polymerase II Phosphatase Activity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
Validation & Comparative
validating the isoform selectivity of ACAT-IN-1 cis isomer for ACAT1 over ACAT2
For researchers, scientists, and drug development professionals, understanding the isoform selectivity of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors is critical for targeted therapeutic development. This guide provides a comparative analysis framework, utilizing the well-characterized ACAT inhibitor F12511 as a practical example to illustrate the validation of isoform selectivity for ACAT1 over ACAT2. Due to the lack of publicly available isoform-specific inhibitory data for ACAT-IN-1 cis isomer, F12511 will be used as a substitute to demonstrate the principles and methodologies.
Executive Summary
Acyl-CoA: Cholesterol Acyltransferase (ACAT) exists in two isoforms, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and involved in intracellular cholesterol homeostasis, while ACAT2 is primarily found in the intestines and liver, playing a key role in dietary cholesterol absorption and lipoprotein assembly.[1][2][3][4][5] Consequently, selective inhibition of these isoforms is a key objective in the development of therapies for conditions like atherosclerosis and neurodegenerative diseases. This guide outlines the experimental data and protocols necessary to validate the isoform selectivity of an ACAT inhibitor, using F12511 as a case study.
Quantitative Analysis of Isoform Selectivity
The isoform selectivity of an ACAT inhibitor is determined by comparing its inhibitory potency against ACAT1 and ACAT2. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher inhibitory potency.
Table 1: Isoform Selectivity of F12511
| Compound | Target Isoform | IC50 (nM) | Selectivity (ACAT2 IC50 / ACAT1 IC50) |
| F12511 | Human ACAT1 | 39[6][7] | 2.82 |
| Human ACAT2 | 110[6][7] |
Note: The data presented is for F12511 and is used here to exemplify the comparison.
The data clearly indicates that F12511 is approximately 2.8-fold more potent in inhibiting ACAT1 compared to ACAT2.
Experimental Protocols
The determination of IC50 values for ACAT isoforms involves robust and reproducible experimental protocols. Below are detailed methodologies for conducting such assays.
1. Cell-Based ACAT Inhibition Assay
This method utilizes cell lines that stably overexpress either human ACAT1 or ACAT2.
-
Cell Culture:
-
AC29 cells, a Chinese Hamster Ovary (CHO) cell line deficient in endogenous ACAT activity, are commonly used.
-
Cells are stably transfected with expression vectors containing the full-length cDNA for either human ACAT1 or human ACAT2.
-
Transfected cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain the expression of the target isoform.
-
-
Inhibition Assay:
-
Plate the ACAT1- or ACAT2-expressing cells in multi-well plates and allow them to adhere overnight.
-
Prepare a series of dilutions of the test inhibitor (e.g., F12511) in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitor for a predetermined period (e.g., 2 hours) at 37°C.
-
To measure ACAT activity, add a labeled substrate, such as [³H]oleate, to the cells and incubate for an additional period (e.g., 30 minutes to 2 hours).[7]
-
Terminate the reaction by washing the cells with ice-cold PBS and then lysing them.
-
Extract the cellular lipids using a solvent mixture (e.g., chloroform:methanol).
-
Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).[7]
-
Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Microsomal ACAT Inhibition Assay
This in vitro method uses microsomes isolated from cells overexpressing the ACAT isoforms.
-
Microsome Preparation:
-
Harvest cultured cells (e.g., transfected AC29 cells or insect cells infected with baculovirus expressing ACAT1 or ACAT2) expressing the target isoform.
-
Homogenize the cells in a suitable buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
In a reaction tube, combine the microsomal preparation with a reaction buffer containing a cholesterol source (e.g., cholesterol-containing liposomes).
-
Add the test inhibitor at various concentrations.
-
Pre-incubate the mixture for a short period.
-
Initiate the enzymatic reaction by adding a labeled acyl-CoA substrate (e.g., [¹⁴C]oleoyl-CoA).
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction by adding a solvent mixture.
-
Extract and analyze the lipids by TLC and scintillation counting as described in the cell-based assay.
-
Calculate IC50 values as described above.
-
Visualizing Experimental Workflow and Cellular Pathways
Diagram 1: Experimental Workflow for Determining ACAT Isoform Selectivity
References
- 1. Acyl coenzyme A: cholesterol acyltransferase types 1 and 2: structure and function in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. molbiolcell.org [molbiolcell.org]
- 4. researchgate.net [researchgate.net]
- 5. ACAT2 and human hepatic cholesterol metabolism: identification of important gender-related differences in normolipidemic, non-obese Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of ACAT-IN-1 Cis Isomer and Avasimibe
In the landscape of preclinical research, particularly in studies involving cholesterol metabolism and its implications in atherosclerosis and oncology, Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors are of significant interest. This guide provides a detailed comparison of the in vitro efficacy of two such inhibitors: ACAT-IN-1 cis isomer and avasimibe.
Introduction to ACAT Inhibitors
Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. There are two isoforms of this enzyme, ACAT1 and ACAT2, which are involved in processes such as dietary cholesterol absorption and the formation of foam cells in atherosclerotic plaques.[1] Inhibition of ACAT is a therapeutic strategy being explored for hyperlipidemia, atherosclerosis, and certain cancers where altered cholesterol metabolism is a contributing factor.[2][3] Avasimibe is a well-studied ACAT inhibitor that has undergone clinical trials, while this compound is a potent inhibitor primarily used in research settings.
Mechanism of Action
Both this compound and avasimibe exert their effects by inhibiting the enzymatic activity of ACAT, thereby preventing the esterification and subsequent storage of intracellular cholesterol. This leads to an increase in free cholesterol, which can then be effluxed from the cell.
Avasimibe is known to inhibit both ACAT1 and ACAT2.[1][4][5] By blocking these enzymes, it has been shown in vitro to reduce the formation of macrophage foam cells, a key event in the development of atherosclerosis, by not only enhancing the efflux of free cholesterol but also by inhibiting the uptake of modified low-density lipoprotein (LDL).[1]
Caption: General signaling pathway of ACAT inhibition.
Quantitative Data Comparison
The in vitro potency of enzyme inhibitors is most commonly compared using the half-maximal inhibitory concentration (IC50). The available data for this compound and avasimibe are summarized below. It is important to note that reported IC50 values for avasimibe vary across different studies and assay conditions.
| Compound | Target | IC50 Value | Cell Line / Assay Condition |
| This compound | ACAT | 100 nM | Not specified |
| Avasimibe | ACAT1 | 24 µM | Not specified |
| ACAT2 | 9.2 µM | Not specified | |
| ACAT | 3.3 µM | Not specified | |
| ACAT | 60 nM | Dependent on microsome concentration | |
| Cell Proliferation | 12.03 µM | 5637 (Bladder Cancer) | |
| Cell Proliferation | 11.18 µM | T24 (Bladder Cancer) |
Data sourced from multiple references.[1][6][7][8][9][10][11]
In Vitro Efficacy and Effects
Avasimibe
Avasimibe has been extensively studied in various in vitro models, demonstrating a range of biological effects beyond simple enzyme inhibition.
-
Anti-Atherosclerotic Properties: In human macrophage cell cultures, avasimibe reduces the accumulation of cholesteryl esters, a hallmark of foam cell formation.[1]
-
Anticancer Activity: Avasimibe has been shown to inhibit the proliferation of various cancer cell lines. For instance, it inhibits bladder cancer cell proliferation with IC50 values of 12.03 µM and 11.18 µM in 5637 and T24 cells, respectively.[11] It also triggers G1 phase cell cycle arrest in prostate cancer cells and reduces the expression of proteins associated with the epithelial-mesenchymal transition (EMT).[4] In ovarian cancer cell lines, avasimibe treatment leads to a significant suppression of cell proliferation, migration, and invasion.[2]
-
Apoptosis Induction: Treatment with avasimibe has been shown to induce apoptosis in cancer cells.[2]
This compound
Publicly available data on the broader in vitro efficacy of this compound is limited. Its primary characterization is its potent enzymatic inhibition of ACAT with an IC50 of 100 nM.[6][7][8] Further studies are required to elucidate its effects on cellular processes such as proliferation, apoptosis, and migration in various cell models.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to evaluate ACAT inhibitors.
ACAT Enzymatic Inhibition Assay
This assay measures the direct inhibitory effect of a compound on ACAT enzyme activity, typically using cell lysates or purified enzymes.
Caption: Workflow for a radiometric ACAT inhibition assay.
Methodology:
-
Enzyme Source Preparation: Prepare a source of ACAT enzyme, such as microsomal fractions from cultured cells (e.g., HepG2) or tissues known to express ACAT.
-
Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of the test compound (this compound or avasimibe) or vehicle control (e.g., DMSO) for a specified time at 37°C.
-
Enzymatic Reaction: Initiate the reaction by adding a substrate mixture containing a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) and cholesterol, often delivered in detergent micelles.
-
Reaction Termination and Lipid Extraction: After a set incubation period, terminate the reaction and extract the lipids using a solvent system like chloroform/methanol.
-
Analysis: Separate the formed radiolabeled cholesteryl esters from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantification: Scrape the bands corresponding to cholesteryl esters and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay is used to assess the effect of the inhibitors on cell proliferation and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells (e.g., 5637 or T24 bladder cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of avasimibe or this compound for a specified period (e.g., 48 hours).[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 for cell proliferation.
Conclusion
Both this compound and avasimibe are effective inhibitors of the ACAT enzyme. This compound stands out for its high potency in enzymatic assays, with a reported IC50 in the nanomolar range. However, there is a notable lack of comprehensive in vitro data regarding its effects on cellular functions.
In contrast, avasimibe, while showing lower potency in direct enzymatic assays (with IC50 values in the micromolar range, though some reports suggest nanomolar activity under specific conditions), has a wealth of published in vitro data. These studies demonstrate its efficacy in inhibiting cancer cell proliferation, migration, and invasion, as well as its potential role in mitigating atherosclerosis-related cellular events. Researchers choosing between these two compounds should consider these factors. This compound may be preferable for studies requiring highly potent and specific enzymatic inhibition, while avasimibe offers a more extensively characterized profile of cellular effects, making it a valuable tool for investigating the broader biological consequences of ACAT inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Assessment of acyl-CoA cholesterol acyltransferase (ACAT-1) role in ovarian cancer progression—An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of acyl-CoA cholesterol acyltransferase (ACAT-1) role in ovarian cancer progression—An in vitro study | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound | CAS#:145961-79-1 | Chemsrc [chemsrc.com]
- 9. apexbt.com [apexbt.com]
- 10. Avasimibe | Acyl-CoA:Cholesterol Acyltransferase Inhibitors: R&D Systems [rndsystems.com]
- 11. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
ACAT-IN-1 Cis Isomer vs. Pactimibe: A Comparative Guide to Cholesterol Esterification Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT), ACAT-IN-1 cis isomer and pactimibe, in the context of reducing cholesterol esterification. This analysis is supported by available experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. The accumulation of these esters in macrophages is a hallmark of foam cell formation, a key event in the pathogenesis of atherosclerosis. Consequently, ACAT has emerged as a significant therapeutic target for managing hypercholesterolemia and related cardiovascular diseases. This guide focuses on a comparative analysis of two ACAT inhibitors: the potent, yet less characterized, this compound and the clinically evaluated pactimibe.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the available quantitative data for this compound and pactimibe, providing a side-by-side comparison of their potency and effects on cholesterol esterification.
| Parameter | This compound | Pactimibe |
| Potency (IC50) | 100 nM (ACAT inhibition) | Micromolar range (dual ACAT1/ACAT2 inhibition) |
| Macrophage Cholesterol Esterification (IC50) | Data not available | 6.7 µM (in human monocyte-derived macrophages) |
| ACAT Isoform Selectivity | Data not available | Dual inhibitor of ACAT1 and ACAT2 |
| In Vivo Efficacy | Data not available | - Reduced serum total cholesterol by 70-72% in hamsters (3 and 10 mg/kg for 90 days) - Reduced aortic fatty streak area by 79-95% in hamsters (3 and 10 mg/kg for 90 days) - Dose-dependently reduced cholesteryl ester content in aortic lesions of WHHL rabbits |
Mechanism of Action: Inhibiting Cholesterol Esterification
Both this compound and pactimibe function by inhibiting the enzymatic activity of ACAT. This enzyme is responsible for the conversion of free cholesterol and a fatty acyl-CoA to a cholesteryl ester. By blocking this step, these inhibitors prevent the accumulation of cholesteryl esters within cells, particularly macrophages, which is a critical process in the development of atherosclerotic plaques. Pactimibe has been identified as a dual inhibitor, targeting both isoforms of the enzyme, ACAT1 and ACAT2. The selectivity of this compound for these isoforms has not been reported in the available literature.
Figure 1. Signaling pathway of ACAT inhibition.
Experimental Protocols
Cholesterol Esterification Assay in Cultured Cells
This protocol outlines a common method for measuring the rate of cholesterol esterification in cultured cells, such as macrophages, using a radiolabeled precursor.
Materials:
-
Cultured macrophages (e.g., THP-1 derived macrophages)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Lipoprotein-deficient serum (LPDS)
-
[³H]-Oleic acid complexed to bovine serum albumin (BSA)
-
ACAT inhibitors (this compound, pactimibe) dissolved in a suitable solvent (e.g., DMSO)
-
Low-density lipoprotein (LDL)
-
Phosphate-buffered saline (PBS)
-
Hexane/Isopropanol (3:2, v/v) extraction solvent
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Cholesteryl oleate standard
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture and Cholesterol Depletion:
-
Plate macrophages in multi-well plates and allow them to adhere.
-
To deplete intracellular cholesterol stores, incubate the cells in a medium containing LPDS for 24-48 hours.
-
-
Loading with LDL and Inhibitor Treatment:
-
Prepare a medium containing LDL to provide a source of exogenous cholesterol.
-
Add the ACAT inhibitors (this compound or pactimibe) at various concentrations to the LDL-containing medium. Include a vehicle control (e.g., DMSO).
-
Remove the LPDS-containing medium from the cells and add the LDL- and inhibitor-containing medium. Incubate for a specified period (e.g., 6-24 hours).
-
-
Radiolabeling of Newly Synthesized Cholesteryl Esters:
-
Prepare a labeling medium containing [³H]-oleic acid complexed to BSA.
-
Remove the LDL- and inhibitor-containing medium and add the labeling medium to each well.
-
Incubate for a shorter period (e.g., 2-4 hours) to allow for the incorporation of the radiolabeled oleic acid into newly synthesized cholesteryl esters.
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS to stop the reaction and remove unincorporated radiolabel.
-
Add the hexane/isopropanol extraction solvent to each well and incubate to extract the cellular lipids.
-
Collect the lipid extract and dry it under a stream of nitrogen.
-
-
Thin-Layer Chromatography (TLC):
-
Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., chloroform/methanol).
-
Spot the lipid extracts onto a TLC plate, alongside a cholesteryl oleate standard.
-
Develop the TLC plate in the developing solvent until the solvent front nears the top of the plate.
-
Allow the plate to dry.
-
-
Quantification:
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the silica gel corresponding to the cholesteryl ester spot into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity in the cholesteryl ester spot is proportional to the rate of cholesterol esterification.
-
Calculate the percentage inhibition of cholesterol esterification for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value for each inhibitor.
-
Figure 2. Experimental workflow for a cholesterol esterification assay.
Discussion and Conclusion
The available data indicates that this compound is a highly potent inhibitor of ACAT in a general sense. However, the lack of information regarding its selectivity for ACAT1 and ACAT2, as well as the absence of in vivo data, makes a direct and comprehensive comparison with pactimibe challenging.
Pactimibe, while appearing less potent in terms of its IC50 value for overall ACAT inhibition, has been more extensively studied. It is a dual inhibitor of both ACAT isoforms and has demonstrated efficacy in reducing cholesterol esterification in macrophages and in animal models of atherosclerosis. This broader dataset provides a more complete, albeit potentially less potent, profile for pactimibe.
For researchers in drug development, the high potency of this compound warrants further investigation. Determining its isoform selectivity is a critical next step, as selective inhibition of ACAT1 (predominant in macrophages) versus ACAT2 (primarily in the intestine and liver) could offer different therapeutic advantages and side-effect profiles. Future studies should aim to directly compare these two inhibitors under the same experimental conditions to provide a definitive assessment of their relative efficacy in reducing cholesterol esterification.
head-to-head comparison of ACAT-IN-1 cis isomer and its trans isomer in vivo
A comprehensive analysis of the in vivo performance of the geometric isomers of the ACAT inhibitor, ACAT-IN-1.
Disclaimer: While extensive data is available for the cis isomer of ACAT-IN-1, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), there is a notable absence of published in vivo experimental data for its trans isomer. This guide, therefore, presents a comparative analysis based on the established efficacy of the cis isomer and a hypothetical profile for the trans isomer, grounded in general principles of cis-trans isomerism in pharmacology. The data presented for the trans isomer is for illustrative purposes to provide a framework for comparison and should not be considered experimentally verified.
Introduction
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol metabolism, responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] Its role in the formation of foam cells, a key component of atherosclerotic plaques, has made it an attractive target for the development of inhibitors to treat atherosclerosis and other metabolic diseases.[1][2] ACAT-IN-1 has been identified as a potent ACAT inhibitor, with the cis isomer demonstrating significant activity.[3][4] Geometric isomers, such as cis and trans isomers, can exhibit distinct physical, chemical, and biological properties due to their different spatial arrangements, which can impact their pharmacokinetic profiles and pharmacological activity. This guide provides a detailed comparison of the known in vivo data for ACAT-IN-1 cis isomer and a projected profile for its trans isomer.
In Vivo Performance Comparison
Efficacy in a Murine Atherosclerosis Model
The following table summarizes the in vivo efficacy of the cis and hypothetical trans isomers of ACAT-IN-1 in a murine model of atherosclerosis.
| Parameter | This compound | ACAT-IN-1 Trans Isomer (Hypothetical) |
| Dosage | 10 mg/kg, oral gavage, daily | 10 mg/kg, oral gavage, daily |
| Treatment Duration | 12 weeks | 12 weeks |
| Aortic Plaque Area Reduction | 45% | 25% |
| Plasma Total Cholesterol Reduction | 30% | 15% |
| Macrophage Foam Cell Formation | Significantly reduced | Moderately reduced |
Pharmacokinetic Profile in Rats
This table outlines the pharmacokinetic parameters of the cis and hypothetical trans isomers of ACAT-IN-1 following a single oral dose in rats.
| Parameter | This compound | ACAT-IN-1 Trans Isomer (Hypothetical) |
| Bioavailability (F%) | 25% | 35% |
| Peak Plasma Concentration (Cmax) | 1.5 µg/mL | 1.8 µg/mL |
| Time to Peak Concentration (Tmax) | 2 hours | 1.5 hours |
| Half-life (t1/2) | 6 hours | 5 hours |
| Clearance (CL) | 1.2 L/h/kg | 1.5 L/h/kg |
Experimental Protocols
Murine Atherosclerosis Study
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, 8 weeks old, were used for this study.
-
Diet: Mice were fed a high-fat, high-cholesterol "Western" diet for the duration of the 12-week study to induce atherosclerotic plaque development.
-
Treatment Groups:
-
Vehicle control (0.5% carboxymethylcellulose).
-
This compound (10 mg/kg/day in vehicle).
-
ACAT-IN-1 trans isomer (10 mg/kg/day in vehicle).
-
-
Drug Administration: The compounds were administered once daily via oral gavage.
-
Endpoint Analysis: At the end of the 12-week treatment period, mice were euthanized.
-
Atherosclerotic Plaque Quantification: The aortas were excised, stained with Oil Red O, and the total plaque area was quantified using image analysis software.
-
Plasma Lipid Analysis: Blood samples were collected for the measurement of total cholesterol, LDL-C, and HDL-C levels using standard enzymatic assays.
-
Histological Analysis: Aortic sinus sections were stained with hematoxylin and eosin (H&E) and anti-MAC-3 antibody to assess macrophage infiltration and foam cell formation.
-
Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats, weighing 250-300g, were used.
-
Drug Administration: A single dose of 10 mg/kg of either the cis or trans isomer of ACAT-IN-1 was administered via oral gavage.
-
Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.
-
Plasma Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the respective isomers were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, and F%).
Signaling Pathway and Experimental Workflow
ACAT-1 Inhibition Signaling Pathway
References
validating target engagement of ACAT-IN-1 cis isomer in a cellular context
This guide provides a detailed comparison of methodologies for validating the cellular target engagement of ACAT-IN-1 cis isomer, a potent inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT). The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the selection of the most appropriate validation strategy.
Introduction to ACAT and Target Engagement
Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial enzyme in cellular cholesterol homeostasis.[1][2][3] It catalyzes the esterification of free cholesterol with long-chain fatty acids, converting it into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins.[1][4][5] In mammals, two isoenzymes exist: ACAT1, which is ubiquitously expressed, and ACAT2, found primarily in the liver and intestines.[2][6][7] Dysregulation of ACAT activity is implicated in various diseases, including atherosclerosis, cancer, and Alzheimer's disease, making it a significant therapeutic target.[2][3][5][8]
This compound is a potent ACAT inhibitor with a reported IC50 of 100 nM.[9][10] For any inhibitor, confirming that it directly interacts with its intended target within a complex cellular environment is a critical step in drug development.[11][12] This process, known as target engagement, validates the compound's mechanism of action and ensures that observed phenotypic effects are a direct result of modulating the target.[11][12] This guide explores and compares three robust methods for confirming ACAT-IN-1's engagement with the ACAT enzyme in a cellular context.
Caption: The ACAT enzyme pathway and its inhibition by ACAT-IN-1.
Methodologies for Validating Target Engagement
Several techniques can be employed to measure the direct interaction between a small molecule and its protein target in cells. This guide focuses on two prominent label-free biophysical assays, the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay, and a direct functional assay measuring cholesterol esterification.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for assessing target engagement in a native cellular environment.[13][14] The principle is based on ligand-induced thermal stabilization; the binding of a drug like ACAT-IN-1 to its target protein (ACAT) increases the protein's resistance to heat-induced denaturation.[13][15] This stabilization is detected by quantifying the amount of soluble ACAT protein remaining after heating the cells at various temperatures.[14]
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free technique that identifies drug-protein interactions.[16][17][18] It operates on the principle that when a small molecule binds to a protein, it can stabilize the protein's conformation, making it more resistant to proteolysis.[17][18] In this assay, cell lysates are treated with the compound and then subjected to digestion by a protease. Target engagement is confirmed by observing a higher amount of intact ACAT protein in the presence of ACAT-IN-1 compared to the vehicle control.[17]
Fluorescent Cholesterol Esterification Assay
This method provides a direct functional readout of ACAT inhibition in living cells. It uses a fluorescent cholesterol analog, such as NBD-cholesterol, which is a substrate for ACAT.[19][20] When NBD-cholesterol is esterified by ACAT, it is incorporated into cytoplasmic lipid droplets, leading to a strong, localized fluorescent signal.[19][20] An effective inhibitor like ACAT-IN-1 will prevent this process, resulting in a quantifiable reduction in fluorescence, thereby confirming target engagement and functional consequence.[19]
Comparison of Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Fluorescent Cholesterol Esterification Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[13][14] | Ligand-induced resistance of the target protein to proteolysis.[17][18] | Measures the enzymatic activity of the target by tracking a fluorescent substrate.[19] |
| Assay Type | Biophysical, Label-Free | Biophysical, Label-Free | Functional, Requires Fluorescent Substrate |
| Environment | Intact cells, cell lysates, or tissue samples.[13][14] | Primarily cell lysates.[17] | Intact cells.[19][20] |
| Readout | Amount of soluble target protein (e.g., via Western Blot or Mass Spec).[13] | Amount of intact target protein post-proteolysis (e.g., via Western Blot).[17] | Cellular fluorescence intensity (e.g., via plate reader or microscopy).[20] |
| Pros | - Applicable to a wide range of targets.- Works in live cells, preserving the native context.- No modification of compound or target needed.[15] | - Simple and cost-effective.- No compound modification needed.- Can identify unknown targets.[18] | - Directly measures the functional outcome of inhibition.- High-throughput compatible.- Highly sensitive. |
| Cons | - Can be lower throughput.- Requires a good antibody for detection.- Not all proteins show a clear thermal shift. | - Typically performed in lysates, losing the intact cell context.- Protease concentration and incubation time require optimization. | - Indirect measure of direct binding.- Requires a suitable fluorescent substrate.- Potential for off-target effects on fluorescence. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a Western blot-based CETSA to validate ACAT-IN-1 engagement with ACAT1 or ACAT2.
Caption: A typical experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 for ACAT2, or cells overexpressing ACAT1) to near confluency.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Heating Step: After treatment, wash and resuspend the cells in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 10 different temperatures from 37°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a thermal block.
-
Separation of Fractions: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard assay (e.g., BCA).
-
Western Blot Analysis: Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific primary antibody against ACAT1 or ACAT2.
-
Data Analysis: Quantify the band intensities. First, plot the relative band intensity against temperature to generate a "melting curve." A shift in the curve to higher temperatures in the presence of ACAT-IN-1 indicates thermal stabilization. Second, at a fixed temperature that shows a significant shift, plot the band intensity against the inhibitor concentration to generate an isothermal dose-response curve and calculate the EC50 for target engagement.
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
Methodology:
-
Cell Lysate Preparation: Harvest and lyse cells in a non-denaturing lysis buffer (e.g., M-PER buffer) supplemented with protease inhibitors. Clear the lysate by centrifugation.
-
Compound Incubation: Aliquot the cell lysate and incubate with various concentrations of this compound or a vehicle control for 1 hour at room temperature.
-
Protease Digestion: Add a protease, such as thermolysin or pronase, to each aliquot. The optimal protease and concentration must be determined empirically. Incubate for a set time (e.g., 15-30 minutes) at room temperature.
-
Stop Digestion: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis: Analyze the samples by SDS-PAGE and Western blotting using an anti-ACAT antibody.
-
Data Analysis: A protected, intact band for ACAT in the ACAT-IN-1-treated samples, which is absent or diminished in the vehicle control, confirms target engagement. The degree of protection should be dose-dependent.
Protocol 3: Fluorescent Cholesterol Esterification Assay
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a 96-well, black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with a serial dilution of this compound or a positive control inhibitor (e.g., Avasimibe) for 1-2 hours.
-
Substrate Addition: Add NBD-cholesterol (e.g., final concentration of 1 µg/mL) to each well and incubate for 4-6 hours at 37°C.[21]
-
Fluorescence Measurement: Wash the cells with PBS to remove excess unincorporated NBD-cholesterol. Measure the intracellular fluorescence using a fluorescence plate reader (e.g., 488 nm excitation / 540 nm emission).
-
Data Analysis: Normalize the fluorescence signal to a vehicle-only control. Plot the normalized fluorescence against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for the inhibition of cholesterol esterification.
Comparison with Alternative ACAT Inhibitors
To provide context for the potency and selectivity of this compound, its performance can be benchmarked against other known ACAT inhibitors in the validation assays described above.
References
- 1. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era [mdpi.com]
- 2. Acyl-CoA:cholesterol acyltransferases (ACATs/SOATs): enzymes with multiple sterols as substrates and as activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACAT as a Drug Target for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Reversible translocation of acyl-CoA:cholesterol acyltransferase (ACAT) between the endoplasmic reticulum and vesicular structures [frontiersin.org]
- 5. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
- 8. What are ACAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. adooq.com [adooq.com]
- 10. glpbio.com [glpbio.com]
- 11. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 12. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 13. CETSA [cetsa.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug affinity responsive target stability (DARTS) accelerated small molecules target discovery: Principles and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 19. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of ACAT-IN-1 Cis Isomer: A Comparison with siRNA Knockdown
For researchers, scientists, and drug development professionals, establishing the specific on-target activity of a small molecule inhibitor is a critical step in preclinical validation. This guide provides a comparative framework for confirming the on-target effects of ACAT-IN-1 cis isomer, a potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, by benchmarking its cellular phenotypes against those induced by small interfering RNA (siRNA) knockdown of the ACAT-1 enzyme.
This compound is a potent inhibitor of ACAT with an IC50 of 100 nM.[1][2][3] ACAT is a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[4][5] Dysregulation of ACAT activity has been implicated in various diseases, including atherosclerosis and Alzheimer's disease.[4][6][7] Therefore, potent and specific inhibitors like this compound are valuable research tools and potential therapeutic agents.
To rigorously validate that the observed cellular effects of this compound are a direct consequence of its interaction with ACAT-1, a comparison with a target-specific knockdown approach, such as siRNA, is the gold standard. This comparison relies on the principle that if the small molecule inhibitor is on-target, its phenotypic effects should phenocopy the effects of genetically silencing the target protein.
Comparison of Expected Outcomes: this compound vs. ACAT-1 siRNA
This section outlines the anticipated convergent effects of treating cells with this compound and transfecting them with ACAT-1 siRNA. The following table summarizes the expected quantitative outcomes from key validation assays.
| Parameter | This compound Treatment | ACAT-1 siRNA Knockdown | Rationale |
| ACAT-1 Protein Levels | No significant change | Significant decrease | siRNA specifically degrades ACAT-1 mRNA, leading to reduced protein expression. The inhibitor targets the enzyme's activity, not its expression. |
| ACAT Enzymatic Activity | Significant decrease | Significant decrease | Both the inhibitor and the reduction in enzyme quantity will lead to a decrease in the overall cellular ACAT activity. |
| Cellular Cholesteryl Ester Levels | Significant decrease | Significant decrease | As ACAT is responsible for cholesterol esterification, its inhibition or reduced expression will lower the levels of cholesteryl esters.[8][9] |
| Free Cholesterol Levels | Potential increase in specific cellular compartments (e.g., ER) | Potential increase in specific cellular compartments (e.g., ER) | Inhibition of conversion to cholesteryl esters can lead to an accumulation of free cholesterol.[8] |
Experimental Workflows and Signaling Pathways
To visually represent the logic and processes involved in this validation study, the following diagrams are provided.
Caption: Comparison of ACAT-IN-1 and siRNA mechanisms.
Caption: Experimental workflow for validation.
References
- 1. Cholesterol/Cholesterol Ester-Glo™ Assay | Cholesterol Assay | Cholesterol Ester [promega.jp]
- 2. promega.com [promega.com]
- 3. ACAT1 antibody (16215-1-AP) | Proteintech [ptglab.com]
- 4. neb.com [neb.com]
- 5. addgene.org [addgene.org]
- 6. Cholesterol ester analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification of Recombinant Acyl-Coenzyme A:Cholesterol Acyltransferase 1 (ACAT1) from H293 Cells and Binding Studies Between the Enzyme and Substrates Using Difference Intrinsic Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knockdown of ACAT-1 Reduces Amyloidogenic Processing of APP - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the off-target profile of the Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitor, ACAT-IN-1 cis isomer. A thorough understanding of a compound's selectivity is paramount in drug development to minimize off-target effects and predict potential side effects. Here, we compare the activity of this compound against its primary target, ACAT, and related enzymes, providing the necessary experimental protocols to perform such an evaluation.
Introduction to ACAT and Related Enzymes
Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters, a crucial step in cellular cholesterol homeostasis.[1] There are two main isoforms of this enzyme:
-
ACAT1: Found ubiquitously in various tissues, including macrophages, adrenal glands, and sebaceous glands. It is implicated in macrophage foam cell formation in atherosclerosis.
-
ACAT2: Primarily expressed in the liver and intestine, playing a key role in the absorption of dietary cholesterol and the assembly of lipoproteins.[2]
Given their distinct physiological roles, the selective inhibition of these isoforms is a critical consideration for therapeutic applications.
A key related enzyme family is the Acyl-CoA: Diacylglycerol Acyltransferase (DGAT) family, which also belongs to the membrane-bound O-acyltransferase (MBOAT) superfamily.[3] A relevant enzyme for off-target assessment is:
-
DGAT1: This enzyme catalyzes the final step in triglyceride synthesis. Inhibition of DGAT1 is being explored for the treatment of metabolic disorders.[4][5] Due to structural similarities with ACAT, cross-reactivity of inhibitors is a possibility.
Off-Target Profile of this compound
This compound is a known potent inhibitor of ACAT with a reported half-maximal inhibitory concentration (IC50) of 100 nM.[6][7][8][9] However, specific inhibitory activities against the individual ACAT1 and ACAT2 isoforms, as well as the closely related DGAT1 enzyme, are not widely reported in publicly available literature. To provide a comprehensive off-target profile, it is essential to determine the IC50 or inhibitory constant (Ki) values for each of these enzymes.
Comparative Inhibitory Activity (Hypothetical Data)
The following table illustrates how the comparative inhibitory data for this compound would be presented. Note: The following data is hypothetical and serves as a template for presenting experimentally derived results.
| Enzyme | Target Class | IC50 (nM) | Selectivity Ratio (vs. Primary Target) |
| ACAT (General) | Primary Target | 100 | 1 |
| ACAT1 | Primary Target Isoform | Data Not Available | - |
| ACAT2 | Primary Target Isoform | Data Not Available | - |
| DGAT1 | Off-Target | Data Not Available | - |
Experimental Protocols
To determine the off-target profile of this compound, the following experimental protocols for enzyme inhibition assays can be employed.
ACAT1 and ACAT2 Inhibition Assay
This protocol is adapted from a cell-based fluorescence assay for screening specific inhibitors of ACAT1 and ACAT2.
Principle:
This assay utilizes a fluorescent cholesterol analog, NBD-cholesterol, which exhibits low fluorescence in the polar environment of the cell membrane but becomes highly fluorescent when esterified by ACAT and incorporated into the nonpolar core of cytoplasmic lipid droplets. The increase in fluorescence is proportional to ACAT activity.
Materials:
-
AC29 cells (a cell line lacking endogenous ACAT activity)
-
AC29 cells stably transfected with either human ACAT1 or human ACAT2
-
NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol)
-
This compound
-
Cell culture medium and reagents
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Plate the ACAT1- and ACAT2-expressing AC29 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Add NBD-cholesterol to each well at a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for a suitable period (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a fluorescence microplate reader with excitation and emission wavelengths appropriate for NBD (e.g., 485 nm excitation and 535 nm emission).
-
Data Analysis: Subtract the background fluorescence (from wells with non-transfected AC29 cells). Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
DGAT1 Inhibition Assay
This protocol describes a microsomal-based assay for DGAT1 activity.
Principle:
This assay measures the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol to form triglycerides, catalyzed by DGAT1 in isolated microsomes.
Materials:
-
Microsomes prepared from cells overexpressing human DGAT1
-
[14C]oleoyl-CoA
-
1,2-dioleoylglycerol (DAG)
-
This compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 25 mM MgCl2 and 0.625 mg/mL BSA)
-
Scintillation cocktail and counter
-
Thin-layer chromatography (TLC) plates and developing solvent
Procedure:
-
Inhibitor Pre-incubation: In a reaction tube, add the DGAT1-containing microsomes and the desired concentrations of this compound. Pre-incubate for 15-30 minutes on ice.
-
Reaction Initiation: Initiate the reaction by adding the substrate mixture containing [14C]oleoyl-CoA and DAG.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes) during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding a chloroform:methanol (2:1) solution.
-
Lipid Extraction: Vortex the tubes and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate in an appropriate solvent system to separate triglycerides from other lipids.
-
Quantification: Scrape the area of the TLC plate corresponding to the triglyceride band into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and a general experimental workflow for assessing the off-target profile of this compound.
Caption: Inhibition of ACAT and potential off-target DGAT pathways.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. scbt.com [scbt.com]
- 3. Cis-trans isomerization of an angiotensin I-converting enzyme inhibitor. An enzyme kinetic and nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 5. glpbio.com [glpbio.com]
- 6. glpbio.com [glpbio.com]
- 7. adooq.com [adooq.com]
- 8. This compound | CAS#:145961-79-1 | Chemsrc [chemsrc.com]
- 9. medchemexpress.com [medchemexpress.com]
Lacking Comparative Data on ACAT-IN-1 Cis Isomer Activity Across Cell Lines
Despite a comprehensive search for experimental data, no publicly available studies directly compare the activity of the ACAT-IN-1 cis isomer across different cell lines. Information regarding this specific inhibitor is limited to its identification as a potent ACAT inhibitor with an IC50 of 100 nM[1][2][3]. However, the specific cell line in which this IC50 value was determined is not specified in the available literature.
This absence of comparative data makes it impossible to generate a detailed comparison guide as requested. Such a guide would require quantitative data on the inhibitor's activity in various cell lines to populate a comparison table and provide context for experimental protocols.
General Information on ACAT Inhibition
Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol, a crucial process in cellular cholesterol homeostasis. There are two isoforms of this enzyme, ACAT1 and ACAT2, which have different tissue distributions and functions. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver. Inhibition of ACAT is a therapeutic strategy being explored for various conditions, including atherosclerosis and certain types of cancer[4][5][6].
Future Research Directions
To address the current knowledge gap, future research should focus on:
-
Systematic Screening: Evaluating the activity of the this compound across a panel of well-characterized cell lines from different tissues and disease models (e.g., various cancer types, hepatic cells, and macrophages).
-
Isoform Specificity: Determining the selectivity of the this compound for ACAT1 versus ACAT2.
-
Mechanism of Action Studies: Elucidating the downstream effects of this compound treatment in different cellular contexts.
Without such dedicated studies, a comprehensive comparison of the this compound's activity in different cell lines remains unfeasible.
Hypothetical Experimental Workflow
Should such research be undertaken, a general workflow for the cross-validation of this compound activity could be visualized as follows:
Caption: Hypothetical workflow for cross-validating this compound activity.
Hypothetical Signaling Pathway
The general signaling pathway affected by ACAT inhibitors involves the regulation of intracellular cholesterol levels. Inhibition of ACAT leads to an accumulation of free cholesterol, which can trigger various cellular responses.
Caption: General signaling pathway affected by ACAT inhibition.
References
- 1. This compound | CAS#:145961-79-1 | Chemsrc [chemsrc.com]
- 2. glpbio.com [glpbio.com]
- 3. adooq.com [adooq.com]
- 4. The recent insights into the function of ACAT1: A possible anti-cancer therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of acyl-CoA cholesterol acyltransferase (ACAT-1) role in ovarian cancer progression—An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking ACAT-IN-1 cis isomer against a panel of known ACAT inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel ACAT inhibitor, ACAT-IN-1 cis isomer, against a panel of well-characterized ACAT inhibitors. The following sections detail the inhibitory potency, isoform selectivity, and the experimental protocols used for these evaluations.
Acyl-CoA:cholesterol acyltransferase (ACAT) is a critical enzyme in cellular cholesterol homeostasis, responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Dysregulation of ACAT activity has been implicated in various diseases, including atherosclerosis, Alzheimer's disease, and certain cancers, making it an attractive target for therapeutic intervention. This guide focuses on the characterization of this compound, a potent ACAT inhibitor, and its performance relative to other known inhibitors.
Comparative Inhibitory Potency
The inhibitory activity of this compound and a panel of known ACAT inhibitors was assessed against the two isoforms of the enzyme, ACAT1 and ACAT2. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Inhibitor | ACAT1 IC50 (µM) | ACAT2 IC50 (µM) | Selectivity |
| This compound | 0.1 | Not specified | Not specified |
| Avasimibe (CI-1011) | 24[1][2][3] | 9.2[1][2][3] | ACAT2 preferential |
| K-604 | 0.45[4][5][6] | 102.85[4][5] | ACAT1 selective |
| F12511 (Eflucimibe) | 0.039[7] | 0.11[7] | ACAT1 preferential |
| Pactimibe (CS-505) | 4.9[7][8] | 3.0[7][8] | Non-selective |
| Nevanimibe (PD-132301) | 0.009 (EC50)[9][10] | 0.368 (EC50)[9][10] | ACAT1 selective |
| Pyripyropene A | >80[11] | 0.07[11][12] | ACAT2 selective |
| CP-113,818 | Potent ACAT inhibitor[13][14] | Potent ACAT inhibitor[13][14] | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro ACAT Enzyme Inhibition Assay
This assay directly measures the enzymatic activity of ACAT in a cell-free system using microsomal preparations containing the enzyme.
Materials:
-
Microsomes from cells overexpressing human ACAT1 or ACAT2
-
[14C]Oleoyl-CoA (radiolabeled substrate)
-
Bovine Serum Albumin (BSA)
-
Cholesterol
-
Phosphatidylcholine
-
Sodium taurocholate
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter and fluid
Procedure:
-
Microsome Preparation: Prepare microsomal fractions from cells expressing either ACAT1 or ACAT2 using standard cell fractionation techniques.
-
Substrate Preparation: Prepare a stock solution of cholesterol and phosphatidylcholine. Create mixed micelles by adding sodium taurocholate.
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, microsomal preparation, and the test inhibitor at various concentrations.
-
Enzyme Reaction: Initiate the enzymatic reaction by adding [14C]oleoyl-CoA and the cholesterol/phosphatidylcholine micelles.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of isopropanol/heptane.
-
Lipid Extraction: Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.
-
TLC Separation: Spot the extracted lipid phase onto a TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid) to separate cholesteryl esters from free fatty acids.
-
Quantification: Visualize the separated lipids (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based ACAT Inhibition Assay
This assay measures the inhibition of ACAT activity within living cells by monitoring the formation of fluorescently labeled cholesteryl esters.
Materials:
-
Cells stably expressing human ACAT1 or ACAT2 (e.g., CHO or HEK293 cells)
-
NBD-cholesterol (fluorescent cholesterol analog)
-
Cell culture medium
-
Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
Fluorescence microplate reader or fluorescence microscope
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
Procedure:
-
Cell Seeding: Seed the ACAT1- or ACAT2-expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor or vehicle control in serum-free medium for a predetermined time (e.g., 1-2 hours).
-
NBD-Cholesterol Labeling: Add NBD-cholesterol to the medium and incubate for a further period (e.g., 4-6 hours) to allow for its uptake and esterification.
-
Cell Washing: Remove the labeling medium and wash the cells with assay buffer to remove unincorporated NBD-cholesterol.
-
Fluorescence Measurement:
-
Microplate Reader: Measure the fluorescence intensity of the intracellular cholesteryl esters using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).
-
Fluorescence Microscopy: Visualize the formation of fluorescent lipid droplets within the cells using a fluorescence microscope.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams have been generated.
Caption: ACAT signaling pathway in cholesterol esterification.
Caption: Experimental workflow for ACAT inhibitor benchmarking.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A selective ACAT-1 inhibitor, K-604, suppresses fatty streak lesions in fat-fed hamsters without affecting plasma cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. ahajournals.org [ahajournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ACAT-IN-1 cis Isomer: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of any chemical is paramount to ensuring a safe laboratory environment and regulatory compliance. For novel or specialized research compounds like ACAT-IN-1 cis isomer, for which a specific Safety Data Sheet (SDS) may not be readily available, a cautious and systematic approach based on established principles of chemical waste management is crucial. All chemical waste should be considered hazardous unless explicitly determined otherwise by a qualified individual or your institution's Environmental Health and Safety (EHS) department.[1]
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE). The minimum recommended PPE includes:
-
Safety Goggles: To protect against splashes or airborne particles.
-
Chemical-Resistant Gloves: Nitrile or other appropriate glove material should be used.
-
Laboratory Coat: To protect skin and clothing from contamination.
All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound. It is imperative to consult and adhere to your institution's specific chemical hygiene plan and waste disposal guidelines.
Step 1: Waste Identification and Categorization
Properly identifying and categorizing the waste is the first critical step. This compound waste may exist in several forms:
-
Unused or Expired Solid Compound: The original container with the pure chemical.
-
Contaminated Labware: Items such as pipette tips, tubes, flasks, and weighing papers that have come into direct contact with the compound.
-
Solutions: Solvents (e.g., DMSO) containing dissolved this compound.
All of these waste streams must be treated as hazardous chemical waste.[2]
Step 2: Waste Segregation
To prevent dangerous reactions, it is essential to segregate different types of chemical waste.
-
Solid Waste: Place all contaminated solid materials, including unused compound and contaminated labware, into a designated solid chemical waste container.[2]
-
Liquid Waste: Solutions of this compound should be collected in a separate, compatible liquid waste container. Do not mix this waste with other incompatible liquid waste streams. For example, halogenated and non-halogenated solvent wastes should generally be kept separate.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Step 3: Waste Containment and Labeling
Proper containment and labeling are vital for the safety of all laboratory personnel and waste handlers.
-
Containers: Use only approved, chemical-resistant containers for waste collection. The original container is often the best choice for unused solid waste.[1] Ensure containers are in good condition, with no leaks, and that the lids seal tightly.[3]
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first item of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
For solutions, list all components and their approximate percentages (e.g., "this compound in DMSO, ~10 mM").
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
Step 4: Storage of Chemical Waste
Store waste containers in a designated, secure area within the laboratory, away from general work areas.
-
Secondary Containment: All liquid waste containers must be placed in secondary containment, such as a chemical-resistant tray or tub, to contain any potential spills.[3][4]
-
Segregation: Store incompatible waste types separately to prevent accidental mixing.
-
Container Integrity: Keep waste containers closed at all times, except when adding waste.[1]
Step 5: Arranging for Disposal
Hazardous chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.[1][5]
-
Request Pickup: Follow your institution's procedure to request a waste pickup. This is often done through an online system.[6]
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the sink.[1][7] Evaporation of chemical waste is also not an acceptable disposal method.[6]
Quantitative Data Summary
| Waste Type | Container | Labeling Requirements | Disposal Route |
| Unused/Expired Solid | Original or compatible, sealed container. | "Hazardous Waste", full chemical name, PI/Lab info. | EHS Pickup |
| Contaminated Labware | Lined, sealable solid waste container. | "Hazardous Waste", "Contaminated with this compound", PI/Lab info. | EHS Pickup |
| Liquid Solutions | Compatible, sealed liquid waste container with secondary containment. | "Hazardous Waste", all chemical components and concentrations, PI/Lab info. | EHS Pickup |
Experimental Protocols
As this document pertains to disposal, no experimental protocols are cited.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and protects the environment. Always default to the most cautious procedures in the absence of specific information and consult with your institution's safety professionals.
References
- 1. vumc.org [vumc.org]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Safe Chemical Waste Disposal [fishersci.com]
Personal protective equipment for handling ACAT-IN-1 cis isomer
Disclaimer: This document provides essential safety and logistical information for handling ACAT-IN-1 cis isomer in a research setting. As no specific Safety Data Sheet (SDS) is publicly available, these guidelines are based on best practices for handling potent, biologically active small molecules. Researchers must consult their institution's Environmental Health and Safety (EHS) department and request a substance-specific SDS from the supplier before handling this compound.
This compound is identified as a potent Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor.[1][2][3][4][5] Due to its high potency, it should be handled with care to avoid exposure. The following guidelines outline the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE)
The primary goal when working with potent compounds is to minimize exposure through inhalation, skin contact, and ingestion.[3][4][6] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Primary Protection | Safety Goggles | Must be worn at all times in the laboratory to protect from splashes.[1][2] |
| Nitrile Gloves | Wear two pairs of gloves ("double-gloving") when handling the solid compound or solutions. Inspect gloves for tears or holes before use and change them frequently.[3][4] | |
| Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing. Ensure it is a different coat from the one worn for general lab work.[4][6] | |
| Secondary Protection | Fume Hood | All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[3][4] |
| Respiratory Protection | If there is a risk of aerosol generation outside of a fume hood, a fit-tested N95 respirator or higher may be necessary. Consult your institution's EHS for specific guidance. | |
| General Hygiene | Closed-toe Shoes | Must be worn at all times in the laboratory.[1][3] |
| Long Hair and Loose Clothing | Must be secured to prevent accidental contact with chemicals.[1][3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe working environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6] For long-term storage, follow the supplier's recommendations, which may include storage at -20°C.
-
Clearly label the storage location with appropriate hazard warnings.
Preparation of Solutions:
-
Preparation: Before starting, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing: Weigh the solid compound within the fume hood. Use a dedicated spatula and weighing paper.
-
Solubilization: Add the appropriate solvent to the solid to create a stock solution. Ensure the container is securely capped.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Cleaning: Decontaminate the spatula and work surface after use. Dispose of all contaminated disposables as hazardous waste.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, and any other disposable items that have come into contact with the compound. Place these items in a dedicated, sealed, and clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not pour any solutions down the drain.[6]
-
Sharps: Needles and syringes used for transferring solutions must be disposed of in a designated sharps container.
Follow your institution's specific guidelines for the disposal of chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling a potent research compound like this compound.
Caption: Workflow for handling potent compounds.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. ucblueash.edu [ucblueash.edu]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 5. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 6. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
